XZ739
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methylamino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H76ClF3N8O12S3/c1-64(2)26-24-52(44-12-16-47(66)17-13-44)46(41-64)42-75-29-31-76(32-30-75)49-18-14-45(15-19-49)60(79)73-92(85,86)51-20-21-54(57(40-51)91(83,84)65(67,68)69)71-48(43-90-50-8-5-4-6-9-50)25-28-74(3)33-35-88-37-39-89-38-36-87-34-27-70-55-11-7-10-53-59(55)63(82)77(62(53)81)56-22-23-58(78)72-61(56)80/h4-21,40,48,56,70-71H,22-39,41-43H2,1-3H3,(H,73,79)(H,72,78,80)/t48-,56?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTASGZOITGGVPZ-YJUSKGKKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN(C)CCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)C9=CC=C(C=C9)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN(C)CCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)C9=CC=C(C=C9)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H76ClF3N8O12S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1350.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of XZ739: A BCL-XL Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
XZ739 is a preclinical Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1] Overexpression of BCL-XL is a known survival and chemoresistance mechanism in various neoplasms.[1] Traditional BCL-XL inhibitors, such as ABT-263 (Navitoclax), have been hampered by on-target toxicity, specifically dose-dependent thrombocytopenia, due to the essential role of BCL-XL in platelet survival.[1][2] this compound represents a next-generation therapeutic strategy, leveraging event-driven pharmacology to induce selective degradation of BCL-XL in cancer cells while sparing platelets, thereby promising a significantly improved therapeutic window.[3] This document provides a detailed overview of the molecular mechanism, supporting experimental data, and relevant protocols for this compound.
Core Mechanism of Action: Proteasome-Mediated Degradation
This compound is a heterobifunctional molecule designed to simultaneously bind to the BCL-XL protein and an E3 ubiquitin ligase. Specifically, this compound is a Cereblon (CRBN)-dependent PROTAC. Its mechanism of action is a catalytic process involving the hijacking of the ubiquitin-proteasome system (UPS), one of the cell's primary mechanisms for protein degradation.
The process unfolds in several distinct steps:
-
Ternary Complex Formation: this compound acts as a molecular bridge, facilitating the formation of a ternary complex between the BCL-XL target protein and the CRBN E3 ligase.
-
Ubiquitination: Within this proximity-induced complex, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine residues on the surface of the BCL-XL protein. This results in a polyubiquitin chain, which acts as a molecular flag for degradation.
-
Proteasomal Recognition and Degradation: The 26S proteasome recognizes and binds to the polyubiquitinated BCL-XL protein. The proteasome then unfolds and degrades the protein into small peptides, while this compound is released to engage another BCL-XL protein, acting catalytically.
-
Induction of Apoptosis: The degradation of the anti-apoptotic BCL-XL protein disrupts the balance of pro- and anti-apoptotic proteins within the cell. This leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP), ultimately resulting in programmed cell death.
A key innovation in this compound's design is its tissue selectivity. The CRBN E3 ligase is poorly expressed in human platelets compared to various cancer cell lines. By recruiting CRBN, this compound preferentially induces BCL-XL degradation in cancer cells, thereby circumventing the platelet toxicity that limited earlier BCL-XL inhibitors.
Data Presentation: In Vitro Efficacy and Selectivity
Quantitative data from preclinical studies highlight the potency and selectivity of this compound.
| Parameter | Cell Line / System | Value | Time Point | Citation |
| DC₅₀ (50% Degradation Conc.) | MOLT-4 (T-ALL) | 2.5 nM | 16 hours | |
| IC₅₀ (50% Inhibitory Conc.) | MOLT-4 (T-ALL) | 10.1 nM | 48 hours | |
| RS4;11 (B-ALL) | 41.8 nM | 48 hours | ||
| NCI-H146 (SCLC) | 25.3 nM | 48 hours | ||
| Human Platelets | 1217 nM | 48 hours | ||
| Selectivity Index | MOLT-4 vs. Platelets | >100-fold | 48 hours |
| Time Point (100 nM this compound) | BCL-XL Degradation in MOLT-4 Cells | Citation |
| 2 hours | Degradation begins | |
| 8 hours | >96% of BCL-XL degraded |
Mandatory Visualizations
Signaling and Mechanistic Pathways
Caption: Molecular mechanism of action for this compound.
Experimental Validation Workflow
Caption: Logical workflow for validating the mechanism of this compound.
Experimental Protocols
The following are summarized methodologies for key experiments used to elucidate the mechanism of action of this compound, based on published studies.
Cell Viability Assay (IC₅₀ Determination)
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50%.
-
Procedure:
-
Seed cancer cells (e.g., MOLT-4, RS4;11, NCI-H146) in 96-well plates at an appropriate density.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat cells with varying concentrations of this compound (e.g., 0.001-10 µM) for 48 hours.
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader to quantify viable cells.
-
Normalize data to vehicle-treated controls and calculate IC₅₀ values using non-linear regression analysis.
-
Western Blotting for Protein Degradation and Apoptosis Markers
-
Objective: To quantify the levels of BCL-XL and key apoptosis proteins following this compound treatment.
-
Procedure:
-
Culture MOLT-4 cells and treat with specified concentrations of this compound (e.g., 1.2-300 nM) for a set duration (e.g., 16 hours for dose-response, or various time points for kinetics).
-
For mechanism validation, pre-incubate cells with inhibitors where required: 1 µM MG-132 or 10 µM pomalidomide for 2 hours before adding this compound.
-
Harvest cells, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-BCL-XL, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
-
Apoptosis Analysis by Flow Cytometry
-
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
-
Procedure:
-
Treat MOLT-4 cells with this compound (e.g., 10 nM and 100 nM) for 48 hours.
-
Where applicable, pre-treat with a pan-caspase inhibitor (e.g., 10 µM Q-VD-OPh) for 2 hours to confirm caspase-dependency.
-
Harvest approximately 1x10⁶ cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin-V binding buffer.
-
Add FITC-conjugated Annexin-V and Propidium Iodide (PI) to the cells according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples using a flow cytometer. Annexin-V positive cells are considered apoptotic, while PI staining differentiates early (PI-negative) from late (PI-positive) apoptotic/necrotic cells.
-
Disclaimer: This document is intended for informational and research purposes only and is based on publicly available preclinical data. This compound is an investigational compound and has not been approved for human use.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to Reduce the On‐Target Platelet Toxicity of Bcl‐xL Inhibitors: PROTACs, SNIPERs and Prodrug‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of XZ739, a Potent BCL-xL PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
XZ739 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-xL). Developed by researchers at the University of Florida, this compound has demonstrated significant potential as an anticancer agent by overcoming the dose-limiting thrombocytopenia associated with previous BCL-xL inhibitors.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and key experimental protocols for the evaluation of this compound.
Introduction: Targeting BCL-xL and the Rise of PROTACs
The BCL-2 family of proteins are crucial regulators of apoptosis, with anti-apoptotic members like BCL-xL being frequently overexpressed in various cancers, contributing to tumor survival and therapeutic resistance.[2] While direct inhibition of BCL-xL has been a promising therapeutic strategy, clinical development of inhibitors such as ABT-263 (Navitoclax) has been hampered by on-target toxicity, specifically dose-dependent thrombocytopenia, as platelets rely on BCL-xL for their survival.[1][2]
PROTACs have emerged as a revolutionary therapeutic modality to address such challenges. These heterobifunctional molecules are designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound was developed using this approach to selectively degrade BCL-xL in cancer cells while sparing platelets, which have low expression of the recruited E3 ligase.[3]
Discovery and Mechanism of Action of this compound
This compound was developed from the BCL-xL/BCL-2 dual inhibitor ABT-263. It is a Cereblon (CRBN)-dependent PROTAC, meaning it utilizes the CRBN E3 ligase to tag BCL-xL for degradation. The rationale behind this design is the significantly lower expression of CRBN in human platelets compared to many cancer cell lines. This differential E3 ligase expression allows for the selective degradation of BCL-xL in tumor cells, thereby mitigating the on-target platelet toxicity.
The mechanism of action of this compound involves the formation of a ternary complex between BCL-xL, this compound, and the CRBN E3 ligase complex. This proximity induces the polyubiquitination of BCL-xL, marking it for degradation by the 26S proteasome. The degradation of BCL-xL releases pro-apoptotic proteins, ultimately leading to caspase-mediated apoptosis in cancer cells.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound facilitates the formation of a ternary complex, leading to the degradation of BCL-xL and subsequent apoptosis.
Quantitative Data
This compound has demonstrated potent and selective activity in various cancer cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Degradation and Cell Viability
| Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 2.5 | 10.1 |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | - | 41.8 |
| NCI-H146 | Small Cell Lung Cancer | - | 25.3 |
| Human Platelets | - | - | 1217 |
DC50: Half-maximal degradation concentration after 16 hours of treatment. IC50: Half-maximal inhibitory concentration after 48 hours of treatment.
Table 2: Selectivity Profile
| Parameter | MOLT-4 | Human Platelets | Selectivity (Platelets/MOLT-4) |
| IC50 (nM) | 10.1 | 1217 | >100-fold |
Data from 48-hour treatment.
Synthesis of this compound
While a detailed step-by-step synthesis protocol for this compound is not publicly available in the primary literature, the general synthetic strategy involves the conjugation of a BCL-xL targeting moiety derived from ABT-263 with a CRBN E3 ligase ligand, connected via a polyethylene glycol (PEG) linker. Compound 17b in the initial discovery paper corresponds to this compound and is described as having a PEG linker with a length of 11 atoms. The synthesis would likely involve multi-step organic chemistry procedures to prepare the functionalized warhead and linker, followed by a final coupling reaction with the CRBN ligand.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Culture
MOLT-4 (T-ALL), RS4;11 (B-ALL), and NCI-H146 (SCLC) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for BCL-xL Degradation
This protocol is for assessing the degradation of BCL-xL in MOLT-4 cells following treatment with this compound.
Experimental Workflow: Western Blotting
Caption: A stepwise workflow for determining protein degradation via Western blotting.
Materials:
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL-xL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed MOLT-4 cells at a density of 1 x 10^6 cells/mL and treat with various concentrations of this compound (e.g., 1.2, 3.7, 11, 33, 100, 300 nM) for 16 hours.
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellets in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-BCL-xL) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., anti-β-actin) should be used to ensure equal protein loading.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of BCL-xL degradation.
Cell Viability (MTS) Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cells and platelets.
Experimental Workflow: MTS Assay
Caption: Workflow for assessing cell viability using the MTS assay.
Materials:
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., MOLT-4, RS4;11, NCI-H146) or platelets in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for 48 hours.
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: A workflow for the detection and quantification of apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat MOLT-4 cells with this compound (e.g., 10 and 100 nM) for 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Conclusion
This compound represents a significant advancement in the development of BCL-xL targeted therapies. By leveraging the PROTAC technology, this compound effectively induces the degradation of BCL-xL in cancer cells, leading to potent anti-tumor activity while demonstrating a remarkable safety profile with over 100-fold selectivity for cancer cells over platelets. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, outlining its discovery, mechanism of action, and key experimental methodologies for its evaluation. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
Structure-Activity Relationship of XZ739: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of XZ739, a potent and selective BCL-XL protein degrader. This compound is a Proteolysis Targeting Chimera (PROTAC) that has demonstrated significant promise in preclinical studies for its ability to induce apoptosis in cancer cells while sparing platelets, a common site of toxicity for BCL-XL inhibitors.
Introduction to this compound
This compound is a hetero-bifunctional molecule designed to specifically target the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL) for degradation. It is a Cereblon (CRBN)-dependent PROTAC, meaning it co-opts the CRBN E3 ubiquitin ligase to tag BCL-XL for subsequent degradation by the proteasome.[1][2][3] This "event-driven" pharmacology distinguishes it from traditional inhibitors that rely on continuous binding to their target. This compound was developed from the BCL-XL/BCL-2 dual inhibitor ABT-263 (navitoclax) with the aim of overcoming the dose-limiting thrombocytopenia associated with direct BCL-XL inhibition.[2][4]
Mechanism of Action
The mechanism of action of this compound involves a series of orchestrated intracellular events:
-
Ternary Complex Formation: this compound, with its two distinct warheads, simultaneously binds to BCL-XL and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the BCL-XL protein.
-
Proteasomal Degradation: The poly-ubiquitinated BCL-XL is then recognized and degraded by the 26S proteasome.
-
Apoptosis Induction: The degradation of the anti-apoptotic BCL-XL disrupts the balance of pro- and anti-apoptotic proteins, leading to the activation of the caspase cascade and subsequent programmed cell death (apoptosis).
This degradation-based mechanism is catalytic, allowing a single molecule of this compound to induce the degradation of multiple BCL-XL proteins.
Structure-Activity Relationship (SAR)
The chemical structure of this compound is central to its function and selectivity. It comprises three key components: a BCL-XL binding moiety, a CRBN E3 ligase ligand, and a linker connecting the two.
-
BCL-XL Binding Moiety: This part of the molecule is derived from ABT-263, ensuring high-affinity binding to the BH3 domain of BCL-XL.
-
CRBN Ligand: this compound utilizes a pomalidomide-based ligand to recruit the CRBN E3 ligase. The integrity of this ligand is crucial; methylation of the glutarimide nitrogen, as seen in the negative control compound this compound-NC, abrogates CRBN binding and subsequent BCL-XL degradation.
-
Linker: The linker's composition and length are critical for optimal ternary complex formation. This compound employs a polyethylene glycol (PEG)-based linker of 11 atoms in length. Studies have shown that CRBN-recruiting PROTACs with this linker architecture exhibit superior cytotoxicity and degradation activity compared to those recruiting the von Hippel-Lindau (VHL) E3 ligase. Further SAR studies have indicated that the introduction of rigid ring systems within the linker can negatively impact the molecule's activity, suggesting that linker flexibility is important.
The tissue-selective activity of this compound is a key aspect of its SAR. The low expression of CRBN in platelets compared to cancer cells is the primary reason for its reduced on-target platelet toxicity. This highlights the importance of selecting an appropriate E3 ligase ligand based on the differential expression of the ligase between target and off-target tissues.
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro assays.
Table 1: In Vitro Degradation and Viability Data for this compound
| Parameter | Cell Line/Tissue | Value (nM) | Conditions |
| DC50 | MOLT-4 (T-ALL) | 2.5 | 16-hour treatment |
| IC50 | MOLT-4 (T-ALL) | 10.1 | 48-hour treatment |
| RS4;11 (B-ALL) | 41.8 | 48-hour treatment | |
| NCI-H146 (SCLC) | 25.3 | 48-hour treatment | |
| Human Platelets | 1217 | 48-hour treatment |
DC50: The concentration of a substance that produces 50% of the maximal degradation of the target protein. IC50: The concentration of an inhibitor where the response (e.g., cell viability) is reduced by half.
These data illustrate the high potency of this compound against cancer cell lines and its significant selectivity margin (>100-fold) over platelets. Notably, this compound is approximately 20-fold more potent than its parent compound, ABT-263, against MOLT-4 cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the structure-activity relationship of this compound.
5.1 Cell Viability Assay
-
Objective: To determine the IC50 values of this compound in various cell lines and platelets.
-
Procedure:
-
Cells (e.g., MOLT-4, RS4;11, NCI-H146) or isolated human platelets are seeded in 96-well plates.
-
A serial dilution of this compound (e.g., 0.001 to 10 µM) is added to the wells.
-
The plates are incubated for 48 hours.
-
Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
The resulting data are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
-
5.2 Western Blotting for Protein Degradation
-
Objective: To quantify the degradation of BCL-XL and assess the activation of apoptotic markers.
-
Procedure:
-
MOLT-4 cells are treated with varying concentrations of this compound for a specified duration (e.g., 16 hours).
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against BCL-XL, cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified.
-
5.3 Apoptosis Assay via Flow Cytometry
-
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
-
Procedure:
-
MOLT-4 cells are treated with this compound (e.g., 10 nM and 100 nM) for 48 hours.
-
Cells are harvested, washed, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cells.
-
After a brief incubation in the dark, the cells are analyzed by flow cytometry.
-
The percentages of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are determined.
-
Conclusion
The structure-activity relationship of this compound provides a compelling case for the utility of PROTAC technology in addressing the challenges of on-target toxicity. Through the strategic combination of a BCL-XL binding element and a CRBN E3 ligase ligand, connected by an optimized linker, this compound achieves potent and selective degradation of BCL-XL in cancer cells while largely sparing platelets. This detailed understanding of its SAR, supported by robust quantitative data and well-defined experimental protocols, offers valuable insights for the continued development of next-generation protein degraders in oncology and beyond. Further optimization of the this compound scaffold, as demonstrated by the development of PZ671, suggests that even greater potency and selectivity may be achievable.
References
An In-depth Technical Guide to XZ739 Target Engagement in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
XZ739 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL), a key therapeutic target in various cancers. This document provides a comprehensive technical overview of the mechanism of action of this compound and detailed protocols for assessing its target engagement and downstream effects in cancer cells. This compound leverages the cell's own ubiquitin-proteasome system to achieve targeted protein degradation, offering a promising strategy to overcome the limitations of traditional BCL-XL inhibitors, particularly the on-target toxicity to platelets.[1][2] This guide is intended to equip researchers with the necessary information to design, execute, and interpret experiments aimed at characterizing the cellular and molecular effects of this compound.
Core Mechanism of Action
This compound functions as a heterobifunctional molecule, simultaneously binding to BCL-XL and the E3 ubiquitin ligase Cereblon (CRBN).[3][4] This induced proximity facilitates the ubiquitination of BCL-XL by the E3 ligase complex, marking it for degradation by the 26S proteasome. The degradation of BCL-XL disrupts the sequestration of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death.[5] This targeted degradation mechanism allows for high potency and selectivity, with studies demonstrating over 100-fold selectivity for certain cancer cell lines over human platelets.
Quantitative Efficacy of this compound
The potency of this compound has been evaluated across various cancer cell lines, primarily through the determination of its half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) for cell viability.
| Parameter | Cell Line | Value (nM) | Treatment Time | Reference |
| DC50 (BCL-XL Degradation) | MOLT-4 (T-ALL) | 2.5 | 16 hours | |
| IC50 (Cell Viability) | MOLT-4 (T-ALL) | 10.1 | 48 hours | |
| RS4;11 (B-ALL) | 41.8 | 48 hours | ||
| NCI-H146 (SCLC) | 25.3 | 48 hours | ||
| Human Platelets | 1217 | 48 hours |
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
The degradation of BCL-XL by this compound initiates a cascade of events leading to apoptosis.
Caption: this compound-mediated BCL-XL degradation and apoptosis induction pathway.
Western Blot Workflow for BCL-XL Degradation
This workflow outlines the key steps to quantify the degradation of BCL-XL upon treatment with this compound.
Caption: Workflow for assessing this compound-induced BCL-XL degradation by Western Blot.
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA is a powerful method to confirm direct target engagement in a cellular context.
Caption: A representative workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocols
Western Blotting for BCL-XL, Cleaved Caspase-3, and Cleaved PARP
This protocol is designed to assess the degradation of BCL-XL and the induction of apoptotic markers in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., MOLT-4)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-BCL-XL (e.g., Cell Signaling Technology #2762, 1:1000 dilution)
-
Rabbit anti-cleaved Caspase-3 (e.g., Cell Signaling Technology #9664, 1:1000 dilution)
-
Rabbit anti-cleaved PARP (Asp214) (e.g., Cell Signaling Technology #5625, 1:1000 dilution)
-
Mouse or Rabbit anti-β-Actin (loading control, e.g., 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 16 hours for BCL-XL degradation, 24-48 hours for apoptosis markers).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands and normalize to the loading control (β-Actin).
-
Cellular Thermal Shift Assay (CETSA) for BCL-XL Target Engagement
This protocol provides a framework for confirming the direct binding of this compound to BCL-XL in intact cells. Note: This is a representative protocol, and optimization of the heat-shock temperatures is crucial for each specific cell line and target protein.
Materials:
-
Cancer cell line of interest (e.g., MOLT-4)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Materials for Western Blotting (as described in section 4.1)
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with a saturating concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heat Challenge:
-
Harvest and wash the cells with PBS. Resuspend the cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a room temperature water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble BCL-XL in each sample by Western blotting as described in section 4.1.
-
-
Data Analysis:
-
Quantify the band intensity for BCL-XL at each temperature for both the vehicle and this compound-treated samples.
-
Normalize the data by setting the intensity at the lowest temperature to 100%.
-
Plot the percentage of soluble BCL-XL against the temperature to generate melt curves. A rightward shift in the melt curve for the this compound-treated sample compared to the vehicle control indicates target engagement and stabilization of BCL-XL.
-
Logical Relationships and Interpretation of Results
The following diagram illustrates the logical flow for interpreting experimental outcomes to confirm the mechanism of action of this compound.
Caption: Logical framework for validating the mechanism of action of this compound.
Conclusion
This technical guide provides a detailed framework for investigating the target engagement and mechanism of action of the BCL-XL PROTAC degrader, this compound. The provided protocols and workflows, when executed with appropriate controls and optimization, will enable researchers to robustly characterize the cellular effects of this promising anti-cancer agent. The successful degradation of BCL-XL and subsequent induction of apoptosis, confirmed through the methodologies outlined herein, will provide strong evidence for the on-target activity of this compound and support its further development as a therapeutic candidate.
References
- 1. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Reduce the On‐Target Platelet Toxicity of Bcl‐xL Inhibitors: PROTACs, SNIPERs and Prodrug‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling XZ739: A Technical Guide to a Novel BCL-XL PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of XZ739, a potent and selective BCL-XL (B-cell lymphoma-extra large) PROTAC (Proteolysis Targeting Chimera) degrader. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Visual diagrams generated using Graphviz illustrate the core signaling pathway and experimental workflows.
Core Compound Properties and Structure
This compound is a synthetic molecule designed to induce the degradation of the anti-apoptotic protein BCL-XL, a key target in cancer therapy. It functions as a heterobifunctional degrader, simultaneously binding to BCL-XL and the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of BCL-XL, leading to the induction of apoptosis in cancer cells.
A key feature of this compound is its improved selectivity for cancer cells over platelets, a significant advantage over traditional BCL-XL inhibitors which are often associated with dose-limiting thrombocytopenia[1][2]. This selectivity is attributed to the differential expression of the CRBN E3 ligase in various cell types[1].
Chemical Structure:
Figure 1: Chemical Structure of this compound.
| Property | Value | Reference |
| Molecular Formula | C65H76ClF3N8O12S3 | [3][4] |
| Molecular Weight | 1349.99 g/mol | |
| CAS Number | 2365172-19-4 | |
| Appearance | Solid | |
| Solubility | 10 mM in DMSO | |
| IUPAC Name | 4-(4-((4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((4-(((15R)-1-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-12-methyl-16-(phenylthio)-3,6,9-trioxa-12-azahexadecan-15-yl)amino)-3-((trifluoromethyl)sulfonyl)phenyl)sulfonyl)benzamide |
Mechanism of Action and Signaling Pathway
This compound operates through the PROTAC mechanism to induce targeted protein degradation. The molecule consists of three key components: a ligand that binds to BCL-XL, a linker, and a ligand that recruits the E3 ubiquitin ligase CRBN.
Figure 2: Mechanism of Action of this compound.
In Vitro Efficacy and Selectivity
This compound has demonstrated potent and selective activity in various cancer cell lines. The following tables summarize its degradation capacity (DC50) and half-maximal inhibitory concentration (IC50) for cell viability.
| Cell Line | Cancer Type | DC50 (nM) | Incubation Time | Reference |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 2.5 | 16 hours |
| Cell Line/Tissue | Cancer Type | IC50 (nM) | Incubation Time | Reference |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 10.1 | 48 hours | |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 41.8 | 48 hours | |
| NCI-H146 | Small Cell Lung Cancer | 25.3 | 48 hours | |
| Human Platelets | N/A | 1217 | 48 hours |
The data highlights the greater than 100-fold selectivity of this compound for MOLT-4 cells over human platelets, a critical feature for its therapeutic potential.
Experimental Protocols
Western Blotting for BCL-XL Degradation and Apoptosis Markers
This protocol outlines the methodology used to assess the degradation of BCL-XL and the induction of apoptosis markers (cleaved PARP and cleaved caspase-3) in MOLT-4 cells following treatment with this compound.
Figure 3: Western Blotting Experimental Workflow.
Detailed Methodology:
-
Cell Culture and Treatment: MOLT-4 cells are cultured in appropriate media. Cells are then treated with varying concentrations of this compound (e.g., 1.2, 3.7, 11, 33, 100, 300 nM) for 16 hours to assess BCL-XL degradation. For apoptosis marker analysis, similar concentrations are used for a 16-hour incubation.
-
Cell Lysis and Protein Quantification: After treatment, cells are harvested and lysed. The total protein concentration of the lysates is determined using a BCA protein assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for BCL-XL, cleaved PARP, and cleaved caspase-3. An antibody against a housekeeping protein, such as β-actin, is used as a loading control. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. The intensity of the bands is quantified to determine the extent of protein degradation or cleavage.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following this compound treatment.
Detailed Methodology:
-
Cell Treatment: MOLT-4 cells are treated with this compound (e.g., 10 nM and 100 nM) for 48 hours. A vehicle-treated group serves as a negative control, and a known apoptosis-inducing agent can be used as a positive control.
-
Staining: After incubation, cells are harvested and washed. The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic. The percentage of apoptotic cells is calculated for each treatment group.
Cell Viability Assay
The effect of this compound on the viability of various cancer cell lines is determined using a tetrazolium-based colorimetric assay, such as the MTT or XTT assay.
Detailed Methodology:
-
Cell Seeding and Treatment: Cancer cells (e.g., MOLT-4, RS4;11, NCI-H146) and human platelets are seeded in 96-well plates. The cells are then treated with a range of this compound concentrations (e.g., 0.001 to 10 µM) for 48 hours.
-
Assay Reagent Incubation: Following the treatment period, the assay reagent (e.g., MTT or XTT) is added to each well, and the plates are incubated for a specified time to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.
-
Absorbance Measurement: The formazan product is solubilized, and the absorbance is measured at the appropriate wavelength using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 values are calculated from the dose-response curves.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. The synthesis of a key precursor has been previously described in the literature. A detailed, step-by-step synthesis protocol is typically proprietary; however, a general synthetic scheme can be found in the primary research publication by Zhang et al. (2020) in the European Journal of Medicinal Chemistry.
Conclusion
This compound is a promising BCL-XL-targeting PROTAC degrader with potent anti-cancer activity and a favorable safety profile with respect to platelet toxicity. Its mechanism of action, involving the recruitment of the CRBN E3 ligase to induce proteasomal degradation of BCL-XL, represents an innovative approach to cancer therapy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and potential applications of this compound.
References
understanding the platelet-sparing mechanism of XZ739
An In-depth Technical Guide to the Platelet-Sparing Mechanism of XZ739
For Researchers, Scientists, and Drug Development Professionals
This technical guide elucidates the core mechanism by which this compound, a potent anti-cancer agent, achieves its remarkable platelet-sparing effect. By leveraging the principles of Proteolysis Targeting Chimeras (PROTACs), this compound overcomes the primary limitation of previous BCL-xL inhibitors, namely on-target thrombocytopenia, thereby offering a significantly improved therapeutic window.
Introduction: The BCL-xL Conundrum
The anti-apoptotic protein B-cell lymphoma-extra large (BCL-xL) is a validated and highly promising therapeutic target in oncology. Its overexpression is linked to tumor survival and resistance to chemotherapy in various solid tumors and hematological malignancies.[1][2] However, the clinical development of potent BCL-xL inhibitors, such as Navitoclax (ABT-263), has been severely hampered by a significant on-target toxicity: dose-dependent thrombocytopenia (a deficiency of platelets in the blood).[3] This occurs because platelets are uniquely dependent on BCL-xL for their survival and viability.
This compound was engineered to resolve this issue. It is a PROTAC designed to selectively induce the degradation of BCL-xL in cancer cells while leaving platelets largely unaffected.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a bifunctional molecule that acts as a BCL-xL degrader. Unlike traditional inhibitors that simply block a protein's function (occupancy-driven pharmacology), this compound actively eliminates the BCL-xL protein from the cell. It achieves this by inducing proximity between BCL-xL and Cereblon (CRBN), a substrate receptor component of the E3 ubiquitin ligase complex.
The process unfolds as follows:
-
Ternary Complex Formation : this compound, with its two distinct ends, simultaneously binds to BCL-xL and the CRBN E3 ligase, forming a BCL-xL-XZ739-CRBN ternary complex.
-
Ubiquitination : The formation of this complex brings BCL-xL into close proximity with the E3 ligase machinery, which then tags BCL-xL with a chain of ubiquitin molecules.
-
Proteasomal Degradation : The polyubiquitinated BCL-xL is recognized and subsequently destroyed by the 26S proteasome, a cellular machinery for protein degradation.
-
Catalytic Cycle : After inducing degradation, this compound is released and can engage another BCL-xL protein, acting in a catalytic manner.
The Platelet-Sparing Mechanism: Exploiting Differential E3 Ligase Expression
The ingenuity of this compound's design lies in its reliance on the CRBN E3 ligase. The core of its platelet-sparing activity stems from the observation that the CRBN E3 ligase is poorly expressed in human platelets compared to various cancer cell lines.
-
In Cancer Cells : With abundant CRBN, this compound can efficiently form the ternary complex, leading to rapid and potent degradation of BCL-xL and subsequently triggering caspase-mediated apoptosis.
-
In Platelets : Due to the very low levels of CRBN, the formation of the BCL-xL-XZ739-CRBN ternary complex is minimal. Consequently, this compound fails to induce significant BCL-xL degradation in platelets. While some residual cytotoxicity remains due to the molecule's inherent BCL-xL inhibitory activity (from its ABT-263-derived warhead), this effect is dramatically less pronounced than the degradation-induced cell death in cancer cells.
This differential mechanism allows this compound to have a high therapeutic index, potently killing cancer cells while sparing the cells responsible for blood clotting.
Quantitative Data Summary
The platelet-sparing efficacy of this compound is demonstrated by its significant selectivity for cancer cells over platelets in quantitative assays.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC₅₀ (nM) |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 10.1 |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 41.8 |
| NCI-H146 | Small-Cell Lung Cancer (SCLC) | 25.3 |
| Human Platelets | Primary Cells | 1217 |
| Data sourced from MedChemExpress product information. |
This data highlights that this compound is over 100-fold more potent against MOLT-4 cancer cells than against human platelets.
Table 2: BCL-xL Degradation Profile
| Cell Line | Parameter | Value | Conditions |
| MOLT-4 | DC₅₀ | 2.5 nM | 16-hour treatment |
| MOLT-4 | Degradation Onset | Within 2 hours | 100 nM treatment |
| MOLT-4 | Max Degradation | >96% | 8-hour treatment with 100 nM |
| Human Platelets | Degradation | No significant change | Up to 1.0 µM for 16 hours |
| Data compiled from multiple studies. |
Key Experimental Protocols
The mechanism of this compound was validated through a series of key experiments.
Western Blot Analysis for Protein Degradation
-
Objective : To quantify the levels of BCL-xL and apoptosis markers (cleaved PARP, cleaved caspase-3) following treatment.
-
Methodology :
-
Cell Culture and Treatment : MOLT-4 cells or isolated human platelets are cultured and treated with varying concentrations of this compound (e.g., 0-1000 nM) for a specified duration (e.g., 16 hours).
-
Lysate Preparation : Cells are harvested, washed, and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification : Protein concentration is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-30 µg) are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies specific for BCL-xL, cleaved PARP, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin).
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability Assay
-
Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Methodology :
-
Cell Seeding : Cancer cells are seeded in 96-well plates. Isolated human platelets are also prepared in appropriate media.
-
Compound Treatment : Cells are treated with a serial dilution of this compound for a set period (e.g., 48 hours).
-
Viability Reagent : A reagent such as CellTiter-Glo® (Promega) or MTT is added to the wells. These reagents measure metabolic activity (ATP levels) or mitochondrial function, which correlates with the number of viable cells.
-
Signal Measurement : Luminescence or absorbance is measured using a plate reader.
-
Data Analysis : The results are normalized to a vehicle control (e.g., DMSO), and the IC₅₀ value is calculated using non-linear regression analysis in software like GraphPad Prism.
-
Mechanism Validation Workflow
To confirm that the observed BCL-xL degradation was indeed CRBN- and proteasome-dependent, a series of inhibition experiments were performed.
-
CRBN Competition : Pre-treatment of cells with an excess of a high-affinity CRBN ligand, pomalidomide, successfully blocked this compound's ability to degrade BCL-xL, confirming that both molecules compete for the same binding site on CRBN.
-
Proteasome Inhibition : Pre-treatment with the proteasome inhibitor MG-132 also prevented the degradation of BCL-xL, demonstrating that the protein's disappearance is dependent on proteasomal activity.
-
Negative Control : A negative control compound, this compound-NC, was synthesized with a modification to the pomalidomide moiety that prevents it from binding to CRBN. As expected, this compound failed to induce BCL-xL degradation, providing direct evidence of CRBN's essential role.
Conclusion
The platelet-sparing mechanism of this compound is a prime example of rational drug design and the power of PROTAC technology. By creating a molecule that relies on the CRBN E3 ligase for its primary anti-cancer effect, researchers have successfully uncoupled potent BCL-xL degradation in tumors from the on-target toxicity in platelets. This is achieved by exploiting the naturally low expression of CRBN in platelets. The success of this compound in preclinical models demonstrates that leveraging differential E3 ligase expression is a highly effective strategy for achieving tissue selectivity and improving the therapeutic index of targeted therapies.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Strategies to Reduce the On-Target Platelet Toxicity of Bcl-xL Inhibitors: PROTACs, SNIPERs and Prodrug-Based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
XZ739: A Technical Guide to a Novel PROTAC for Targeted Apoptosis Induction in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
XZ739 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce apoptosis in tumor cells by targeting the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL) for degradation. As a heterobifunctional molecule, this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase to BCL-XL, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation unleashes the intrinsic apoptotic pathway, offering a promising therapeutic strategy for cancers dependent on BCL-XL for survival. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its evaluation, and a summary of its efficacy in relevant cancer cell models.
Introduction to this compound
This compound is a PROTAC that demonstrates high potency in degrading BCL-XL.[1][2][3] It is a CRBN-dependent BCL-XL degrader, meaning it utilizes the CRBN E3 ligase to tag BCL-XL for proteasomal degradation.[1][2] This mechanism of action is distinct from traditional small molecule inhibitors that only block the function of the target protein. By inducing the degradation of BCL-XL, this compound effectively removes this key survival protein from cancer cells, leading to the activation of the caspase-dependent apoptotic cascade.
A significant advantage of this compound is its selectivity for certain cancer cells over healthy cells like platelets. This is attributed to the differential expression of the CRBN E3 ligase, which is less abundant in platelets. This selectivity profile suggests a potentially wider therapeutic window compared to non-degrader BCL-XL inhibitors, which are often associated with dose-limiting thrombocytopenia.
Mechanism of Action: The PROTAC Approach
This compound operates through the PROTAC mechanism, a novel therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins.
References
Preclinical Oncology Profile of XZ739: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the preclinical research on XZ739, a potent and selective degrader of the B-cell lymphoma-extra large (BCL-XL) protein. This compound is a Proteolysis Targeting Chimera (PROTAC) that recruits the Cereblon (CRBN) E3 ligase, demonstrating significant potential in oncology by inducing apoptosis in cancer cells while sparing platelets, a common site of toxicity for BCL-XL inhibitors.[1][2]
Core Mechanism of Action
This compound is designed to address the dose-limiting thrombocytopenia observed with BCL-XL inhibitors like Navitoclax (ABT-263).[1][3] Platelets are highly dependent on BCL-XL for survival, and its inhibition leads to their rapid clearance.[1] this compound circumvents this by acting as a PROTAC, a bifunctional molecule that links the target protein (BCL-XL) to an E3 ubiquitin ligase (CRBN). This proximity induces the ubiquitination and subsequent degradation of BCL-XL by the proteasome. The selectivity of this compound is achieved because the recruited E3 ligase, CRBN, is poorly expressed in human platelets compared to various cancer cell lines. This mechanism allows for potent degradation of BCL-XL in tumor cells, leading to apoptosis, while having minimal impact on platelet viability.
Signaling Pathway
This compound initiates the degradation of BCL-XL, a key anti-apoptotic protein. By removing BCL-XL, the balance of the BCL-2 family of proteins is shifted towards the pro-apoptotic members (e.g., BAK, BAX), which leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade, culminating in programmed cell death (apoptosis).
Figure 1: Mechanism of Action of this compound Leading to Apoptosis.
In Vitro Efficacy
This compound has demonstrated potent and selective activity across various cancer cell lines, particularly those dependent on BCL-XL for survival.
Potency and Degradation Activity
This compound is a highly potent degrader of BCL-XL. In MOLT-4 T-cell acute lymphoblastic leukemia (T-ALL) cells, this compound induced BCL-XL degradation with a DC50 (concentration for 50% degradation) value of 2.5 nM after a 16-hour treatment. The degradation process is rapid, with over 96% of BCL-XL protein degraded within 8 hours of treatment with 100 nM of this compound in MOLT-4 cells.
Anti-proliferative Activity
The degradation of BCL-XL translates to potent anti-proliferative effects in cancer cell lines. This compound shows significant cytotoxicity in various cancer models.
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 10.1 | 48 hours |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 41.8 | 48 hours |
| NCI-H146 | Small Cell Lung Cancer (SCLC) | 25.3 | 48 hours |
| Human Platelets | N/A (Toxicity Control) | 1217 | 48 hours |
| Table 1: Anti-proliferative activity of this compound in various cell lines. Data sourced from MedchemExpress. |
This compound displays over 100-fold selectivity for MOLT-4 cells compared to human platelets, highlighting its improved safety profile over traditional BCL-XL inhibitors.
Induction of Apoptosis
This compound-mediated cell death occurs through caspase-dependent apoptosis. In MOLT-4 cells, treatment with this compound resulted in a dose-dependent increase in the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3, which are hallmark indicators of apoptosis. Furthermore, flow cytometry analysis confirmed a significant increase in Annexin-V positive cells after 48 hours of treatment, an effect that was inhibited by pre-treatment with a pan-caspase inhibitor.
Experimental Protocols
Cell Viability Assay
-
Cell Plating : Cancer cell lines (MOLT-4, RS4;11, NCI-H146) and isolated human platelets were seeded in 96-well plates.
-
Compound Treatment : Cells were treated with a serial dilution of this compound (e.g., 0.001-10 μM) for 48 hours.
-
Viability Assessment : Cell viability was assessed using a standard method such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis : Luminescence readings were normalized to vehicle-treated controls. IC50 values were calculated using a non-linear regression (four-parameter variable slope) model in GraphPad Prism.
Western Blot Analysis for Protein Degradation
-
Cell Lysis : MOLT-4 cells were treated with various concentrations of this compound for specified time points (e.g., 2, 8, 16 hours). After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : Membranes were blocked and then incubated with primary antibodies against BCL-XL, cleaved-PARP, cleaved-caspase-3, and a loading control (e.g., β-actin).
-
Detection : After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify protein levels.
Experimental Workflow Visualization
References
Methodological & Application
Application Notes and Protocols for XZ739 in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
XZ739 is a potent and selective degrader of the B-cell lymphoma-extra large (BCL-XL) protein, a key regulator of apoptosis.[1][2][3][4] It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to BCL-XL, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This targeted degradation of BCL-XL triggers the intrinsic apoptotic pathway, making this compound a promising candidate for cancer therapy, particularly for tumors dependent on BCL-XL for survival. Notably, this compound has demonstrated significantly lower toxicity to platelets compared to conventional BCL-XL inhibitors, a critical advantage due to the essential role of BCL-XL in platelet survival.
These application notes provide an overview of this compound's mechanism of action, its effects on various cancer cell lines, and detailed protocols for its use in in vitro cell culture studies.
Mechanism of Action
This compound operates through a PROTAC-mediated mechanism to induce the degradation of BCL-XL. The molecule consists of a ligand that binds to BCL-XL, a linker, and a ligand that recruits the CRBN E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from the E2 conjugating enzyme to BCL-XL. Poly-ubiquitinated BCL-XL is then recognized and degraded by the 26S proteasome. The degradation of the anti-apoptotic BCL-XL protein disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane, leading to the activation of caspases and subsequent execution of apoptosis.
References
Application Notes and Protocols for Detecting XZ739-Mediated BCL-XL Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Western blot to detect and quantify the degradation of the B-cell lymphoma-extra large (BCL-XL) protein mediated by the PROTAC® molecule XZ739. This compound is a Cereblon (CRBN)-dependent proteolysis-targeting chimera that induces the degradation of BCL-XL.[1][2][3][4] This protocol is intended for researchers in oncology, cell biology, and drug discovery who are investigating targeted protein degradation.
Principle
This compound is a heterobifunctional molecule that simultaneously binds to the target protein, BCL-XL, and the E3 ubiquitin ligase Cereblon.[1] This proximity induces the ubiquitination of BCL-XL, marking it for degradation by the 26S proteasome. Western blotting is a key technique to visualize and quantify the resulting decrease in BCL-XL protein levels, thereby assessing the efficacy of this compound. By comparing the BCL-XL protein levels in cells treated with this compound to untreated or vehicle-treated controls, the extent of degradation can be determined.
Data Presentation
The following table summarizes key quantitative data for this compound-mediated BCL-XL degradation in MOLT-4 cells, a human T-cell acute lymphoblastic leukemia cell line.
| Parameter | Value | Cell Line | Treatment Time | Source |
| DC50 | 2.5 nM | MOLT-4 | 16 hours | |
| Dmax | >96% degradation | MOLT-4 | 8 hours (at 100 nM) | |
| Time to Onset | Degradation starts within 2 hours | MOLT-4 | N/A |
-
DC50 : The concentration of this compound that results in 50% degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation achieved.
Experimental Protocols
This section provides a detailed methodology for assessing this compound-mediated BCL-XL degradation.
Materials
-
Cell Line: MOLT-4 cells are a recommended model system.
-
This compound: Prepare a stock solution in DMSO.
-
Negative Control: this compound-NC (a non-binding analog) can be used to demonstrate that degradation is dependent on CRBN binding.
-
Proteasome Inhibitor: MG-132 to confirm proteasome-dependent degradation.
-
CRBN Ligand: Pomalidomide can be used to show competition for CRBN binding.
-
Cell Culture Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE Reagents: Acrylamide solutions, SDS, Tris-HCl, glycine, ammonium persulfate (APS), TEMED. Pre-cast gels can also be used.
-
Transfer Buffers: Tris-glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-BCL-XL antibody
-
Mouse or rabbit anti-β-actin or anti-GAPDH antibody (for loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: CCD camera-based imager or X-ray film.
Step-by-Step Methodology
1. Cell Culture and Treatment
a. Culture MOLT-4 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
b. Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
c. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for desired time points (e.g., 2, 4, 8, 16, 24 hours). A vehicle-only control (e.g., 0.1% DMSO) must be included.
d. For control experiments, pre-treat cells with MG-132 (e.g., 1 µM for 2 hours) or pomalidomide (e.g., 10 µM for 2 hours) before adding this compound. Also, include a treatment with the negative control compound this compound-NC.
2. Cell Lysis
a. After treatment, harvest the cells and wash them twice with ice-cold phosphate-buffered saline (PBS).
b. Lyse the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
c. Incubate the lysate on ice for 30 minutes, vortexing occasionally.
d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
e. Collect the supernatant containing the soluble proteins.
3. Protein Quantification
a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
b. Normalize the protein concentrations of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE
a. Mix 20-30 µg of protein from each sample with 4x or 6x Laemmli sample buffer.
b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
c. Centrifuge the samples briefly before loading.
5. SDS-PAGE and Protein Transfer
a. Load the prepared samples into the wells of an SDS-PAGE gel. The percentage of the gel should be chosen based on the molecular weight of BCL-XL (approximately 26 kDa).
b. Run the gel until the dye front reaches the bottom.
c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting
a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
b. Incubate the membrane with the primary antibody against BCL-XL, diluted in the blocking buffer, overnight at 4°C with gentle agitation.
c. Wash the membrane three times with TBST for 5-10 minutes each.
d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
e. Wash the membrane three times with TBST for 5-10 minutes each.
7. Detection and Analysis
a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
b. Capture the chemiluminescent signal using a CCD imager or by exposing the membrane to X-ray film.
c. After detecting BCL-XL, the membrane can be stripped and re-probed with a primary antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
d. Quantify the band intensities using densitometry software. Normalize the BCL-XL band intensity to the corresponding loading control band intensity.
e. Calculate the percentage of BCL-XL degradation relative to the vehicle-treated control.
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated BCL-XL protein degradation.
Caption: Experimental workflow for Western blot analysis of this compound-mediated degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for XZ739 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
XZ739 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein frequently overexpressed in various cancers. As a Cereblon (CRBN)-dependent BCL-XL degrader, this compound offers a promising therapeutic strategy by inducing apoptosis in cancer cells. A significant advantage of this compound is its high selectivity for cancer cells over human platelets, potentially mitigating the dose-limiting thrombocytopenia observed with conventional BCL-XL inhibitors.[1][2] These application notes provide a summary of available data and generalized protocols for the use of this compound in preclinical in vivo xenograft models.
Mechanism of Action
This compound functions as a heterobifunctional molecule. One end binds to the target protein, BCL-XL, while the other end recruits the E3 ubiquitin ligase Cereblon. This proximity induces the ubiquitination of BCL-XL, marking it for degradation by the proteasome. The degradation of BCL-XL disrupts the sequestration of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), ultimately resulting in cancer cell death.[1]
Preclinical Data Summary
While specific in vivo dosage and efficacy data for this compound in xenograft models are not publicly available, the following tables summarize the reported in vitro activity of this compound, which forms the basis for its advancement into in vivo studies.
Table 1: In Vitro Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | IC₅₀ | 10.1 |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | IC₅₀ | 41.8 |
| NCI-H146 | Small Cell Lung Cancer | IC₅₀ | 25.3 |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | DC₅₀ | 2.5 |
IC₅₀: Half-maximal inhibitory concentration. DC₅₀: Half-maximal degradation concentration.
Table 2: Selectivity of this compound
| Cell Type | Parameter | Value (nM) | Selectivity (Platelets/MOLT-4) |
| MOLT-4 cells | IC₅₀ | 10.1 | >100-fold |
| Human Platelets | IC₅₀ | 1217 |
Experimental Protocols
The following protocols are generalized for the use of this compound in a subcutaneous xenograft model, such as one using the MOLT-4 cell line. Researchers should optimize these protocols for their specific experimental setup.
Protocol 1: Preparation of this compound for In Vivo Administration
Note: It is recommended to prepare the formulation fresh on the day of use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. The recommended formulation is a final concentration of 10% DMSO and 40% PEG300.
-
Vortex the mixture until it is a clear solution.
-
Add Tween-80 to a final concentration of 5%.
-
Vortex the mixture thoroughly.
-
Add saline to reach the final volume, resulting in a final concentration of 45% saline.
-
Vortex the final solution until it is a homogenous suspension. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Example Formulation for a 2 mg/mL Dosing Solution:
-
100 µL of 20 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
This will yield 1 mL of a 2 mg/mL suspended solution suitable for intraperitoneal (i.p.) or oral (p.o.) administration.
Protocol 2: MOLT-4 Subcutaneous Xenograft Model
Materials:
-
MOLT-4 cells
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Calipers for tumor measurement
-
This compound formulation
-
Vehicle control (formulation without this compound)
Procedure:
-
Cell Culture: Maintain MOLT-4 cells in exponential growth phase.
-
Cell Implantation:
-
Harvest and count the MOLT-4 cells. Check for viability using a method like trypan blue exclusion (viability should be >95%).
-
Resuspend the cells in a 1:1 mixture of culture medium and Matrigel at a concentration of 10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach an average size of 100-150 mm³, randomize the mice into treatment and control groups.
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Drug Administration:
-
Administer this compound at the desired dosage and schedule via the chosen route (e.g., i.p. or p.o.).
-
Administer the vehicle control to the control group.
-
Note: While a specific dose for this compound has not been reported, a starting point could be extrapolated from similar PROTAC molecules like DT2216, which has been used at 15 mg/kg weekly via intraperitoneal injection in a MOLT-4 xenograft model. Dose-ranging studies are highly recommended.
-
-
Efficacy Evaluation:
-
Continue monitoring tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for BCL-XL levels, immunohistochemistry).
-
Disclaimer
The provided protocols are for guidance purposes only and should be adapted and optimized by the end-user for their specific research needs. As of the latest information, specific in vivo dosage and efficacy data for this compound have not been published. Researchers should conduct preliminary dose-finding and toxicity studies before commencing large-scale efficacy experiments.
References
Application Notes and Protocols for XZ739 in MOLT-4 T-ALL Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
XZ739 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1][2] As a member of the BCL-2 family, BCL-XL is a critical survival factor in various cancers, including T-cell acute lymphoblastic leukemia (T-ALL).[2][3] this compound leverages the cell's own ubiquitin-proteasome system to specifically target and eliminate BCL-XL, offering a promising therapeutic strategy.[4] This document provides detailed application notes and protocols for the use of this compound in the MOLT-4 human T-ALL cell line.
The MOLT-4 cell line, established from the peripheral blood of a 19-year-old male with T-ALL in relapse, is a widely used model for studying this aggressive hematological malignancy. These cells are characterized by their T-lymphoblast morphology and expression of various T-cell markers.
Mechanism of Action of this compound
This compound functions as a heterobifunctional molecule. One end binds to the target protein, BCL-XL, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of BCL-XL, marking it for degradation by the proteasome. The degradation of BCL-XL disrupts the cellular apoptotic machinery, leading to the activation of caspases and subsequent programmed cell death. This targeted degradation mechanism provides high selectivity and potency.
Caption: Mechanism of this compound-induced BCL-XL degradation and apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound in MOLT-4 Cells
| Parameter | Value | Treatment Time | Reference |
| IC50 (Cell Viability) | 10.1 nM | 48 hours | |
| DC50 (BCL-XL Degradation) | 2.5 nM | 16 hours |
Table 2: Time Course of BCL-XL Degradation in MOLT-4 Cells Treated with 100 nM this compound
| Treatment Time | BCL-XL Degradation | Reference |
| 2 hours | Degradation begins | |
| 8 hours | >96% |
Experimental Protocols
MOLT-4 Cell Culture
-
Cell Line: MOLT-4 (ATCC® CRL-1582™)
-
Media: RPMI-1640 medium (ATCC 30-2001) supplemented with 10% fetal bovine serum (FBS).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 0.5 x 10^6 and 1.3 x 10^6 cells/mL. Split the culture every 2-3 days.
Cell Viability Assay (MTS/MTT Assay)
This protocol is to determine the IC50 value of this compound.
Caption: Workflow for a cell viability assay.
-
Cell Seeding: Seed MOLT-4 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range is from 0.001 to 10 µM.
-
Treatment: Add 100 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTS/MTT Addition: Add the appropriate MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blot for BCL-XL Degradation and Apoptosis Markers
This protocol is to assess the degradation of BCL-XL and the induction of apoptosis markers (cleaved PARP and cleaved Caspase-3).
-
Cell Treatment: Seed MOLT-4 cells in 6-well plates and treat with varying concentrations of this compound (e.g., 1.2-300 nM) for 16 hours. For time-course experiments, treat with a fixed concentration (e.g., 100 nM) for different durations (e.g., 0, 2, 4, 8, 16 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL-XL, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is to quantify the percentage of apoptotic cells.
-
Cell Treatment: Treat MOLT-4 cells with this compound (e.g., 10 nM) for 48 hours. Include a vehicle control and a positive control (e.g., 100 nM ABT-263).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic). A significant increase in the Annexin V-positive cell population indicates apoptosis.
Concluding Remarks
This compound demonstrates potent and rapid degradation of BCL-XL in MOLT-4 T-ALL cells, leading to caspase-mediated apoptosis and a significant reduction in cell viability. The provided protocols offer a framework for researchers to investigate the effects of this compound in this specific cellular context. Adherence to these methodologies will facilitate the generation of robust and reproducible data for basic research and drug development applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of PROTAC BCL-XL degraders as potent anticancer agents with low on-target platelet toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of XZ739 in Small Cell Lung Cancer (SCLC) Models
Application Notes and Protocols for Researchers
These application notes provide a comprehensive overview of the use of XZ739, a potent and selective BCL-XL protein degrader, in small cell lung cancer (SCLC) models. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for SCLC.
Introduction
Small cell lung cancer (SCLC) is an aggressive malignancy with limited treatment options and a poor prognosis. A key survival mechanism for many cancer cells, including SCLC, is the evasion of apoptosis. The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of this process, with anti-apoptotic members like BCL-XL being critical for cancer cell survival.
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target BCL-XL for degradation. Unlike traditional inhibitors, this compound hijacks the cell's own ubiquitin-proteasome system to eliminate the BCL-XL protein, leading to the induction of apoptosis in cancer cells. This targeted degradation approach offers a promising therapeutic window, particularly in reducing the on-target toxicity to platelets often observed with non-selective BCL-XL inhibitors like Navitoclax (ABT-263)[1][2].
This compound operates as a Cereblon (CRBN)-dependent BCL-XL degrader[3][4][5]. It has demonstrated potent anti-cancer activity in various cancer cell lines, including the SCLC cell line NCI-H146.
Data Presentation
In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) | Treatment Duration |
| NCI-H146 | Small Cell Lung Cancer (SCLC) | IC50 | 25.3 | 48 hours |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | IC50 | 10.1 | 48 hours |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | IC50 | 41.8 | 48 hours |
| Human Platelets | - | IC50 | 1217 | 48 hours |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | DC50 | 2.5 | 16 hours |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition of cell viability. DC50 is the concentration required to degrade 50% of the target protein. The high IC50 value in human platelets compared to cancer cell lines indicates the platelet-sparing potential of this compound.
BCL-XL Degradation Kinetics in MOLT-4 Cells (100 nM this compound)
| Time Point | BCL-XL Degradation (%) |
| 2 hours | Degradation begins |
| 8 hours | >96% |
Signaling Pathway and Mechanism of Action
This compound functions as a PROTAC, a bifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Mechanism of this compound-induced BCL-XL degradation and apoptosis.
Experimental Protocols
Cell Viability Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound in SCLC cell lines.
Materials:
-
SCLC cell line (e.g., NCI-H146)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader
Procedure:
-
Seed SCLC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.001 µM to 10 µM. Include a DMSO-only vehicle control.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Caption: Workflow for determining the IC50 of this compound.
Western Blot for BCL-XL Degradation
This protocol is to assess the degradation of BCL-XL protein in SCLC cells following treatment with this compound.
Materials:
-
SCLC cell line (e.g., NCI-H146)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCL-XL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed SCLC cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1.2-300 nM) for a specified time (e.g., 16 hours). Include a vehicle control. For time-course experiments, treat with a fixed concentration of this compound (e.g., 100 nM) and harvest cells at different time points (e.g., 0, 2, 4, 8, 16 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BCL-XL antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify band intensities to determine the extent of BCL-XL degradation.
Apoptosis Assay (Annexin V Staining)
This protocol is to quantify the induction of apoptosis by this compound in SCLC cells.
Materials:
-
SCLC cell line (e.g., NCI-H146)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V and a viability dye like Propidium Iodide - PI)
-
Flow cytometer
Procedure:
-
Seed SCLC cells in 6-well plates.
-
Treat cells with this compound (e.g., 10 nM) or vehicle control for 48 hours.
-
Harvest cells, including any floating cells in the medium.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.
Note on Caspase-Dependent Apoptosis: To confirm that this compound induces apoptosis through a caspase-dependent mechanism, cells can be pre-treated with a pan-caspase inhibitor (e.g., 10 µM Q-VD-OPh) for 2 hours before adding this compound. A reduction in apoptosis would indicate caspase dependency.
In Vivo Studies Formulation
For in vivo experiments in animal models, this compound can be formulated as a suspension for oral or intraperitoneal administration.
Example Formulation (yields a 2 mg/mL suspension):
-
Prepare a 20 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
Disclaimer: The provided protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and cell lines. The formulation for in vivo studies is a general guideline and may require optimization based on the animal model and route of administration. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods.
References
- 1. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of PROTAC BCL-XL degraders as potent anticancer agents with low on-target platelet toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Preparing Stock Solutions of XZ739 for Preclinical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
XZ739 is a potent and selective degrader of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL)[1]. It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to BCL-XL, leading to its ubiquitination and subsequent degradation by the proteasome[2][3]. This targeted degradation of BCL-XL induces apoptosis in cancer cells that are dependent on this protein for survival. Notably, this compound demonstrates high selectivity for cancer cells over human platelets, a significant advantage over traditional BCL-XL inhibitors that often cause dose-limiting thrombocytopenia[1].
This document provides detailed protocols for the preparation of this compound stock solutions and their application in key in vitro experiments to assess its biological activity.
Physicochemical and Biological Properties of this compound
A summary of the essential properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₆₅H₇₆ClF₃N₈O₁₂S₃ | [4] |
| Molecular Weight | 1349.99 g/mol | |
| CAS Number | 2365172-19-4 | |
| Appearance | Solid | |
| Solubility | 10 mM in DMSO | |
| Mechanism of Action | CRBN-dependent BCL-XL degradation | |
| Biological Activity | Induces apoptosis in BCL-XL dependent cancer cells | |
| IC₅₀ (MOLT-4 cells, 48h) | 10.1 nM | |
| DC₅₀ (MOLT-4 cells, 16h) | 2.5 nM |
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol for 10 mM Stock Solution:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 1349.99 g/mol x 1000 mg/g = 13.5 mg
-
-
-
Dissolution:
-
Carefully weigh 13.5 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line of interest (e.g., MOLT-4)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. The final concentrations should typically range from 0.001 µM to 10 µM. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Western Blot for BCL-XL Degradation and Apoptosis Markers
This protocol is used to detect the levels of BCL-XL, cleaved caspase-3, and cleaved PARP.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line of interest (e.g., MOLT-4)
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BCL-XL, anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1.2 nM to 300 nM) for 16 hours to assess BCL-XL degradation. To detect apoptosis markers, treat cells with relevant concentrations (e.g., 10 nM and 100 nM) for 16 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Visualizations
Signaling Pathway of this compound-mediated BCL-XL Degradation
Caption: this compound mediates the degradation of BCL-XL, leading to apoptosis.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing protein levels by Western Blot.
References
- 1. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Reduce the On‐Target Platelet Toxicity of Bcl‐xL Inhibitors: PROTACs, SNIPERs and Prodrug‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Note: Methods for Assessing the Bioavailability of Compound XZ739 in Mice
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for determining the absolute oral bioavailability of the novel small molecule compound, XZ739, in a murine model. Bioavailability, a critical pharmacokinetic parameter, describes the fraction of an administered drug that reaches systemic circulation.[1][2] This protocol outlines a parallel-design study comparing intravenous (IV) and oral (PO) administration routes.[3] It includes detailed procedures for animal handling, dosing, serial blood sampling, plasma processing, and bioanalysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][5] Furthermore, it details the calculation of key pharmacokinetic parameters, such as the Area Under the Curve (AUC), to determine absolute bioavailability.
Introduction
In preclinical drug development, assessing the pharmacokinetic (PK) profile of a new chemical entity is fundamental. Oral bioavailability (F%) is a key metric that influences dose selection and formulation development. It is defined as the proportion of an orally administered drug that is absorbed and becomes available in the systemic circulation to exert its pharmacological effect.
To determine the absolute bioavailability, the plasma concentration-time profile of the compound after oral administration is compared to that after intravenous administration, which is considered to have 100% bioavailability. The primary formula for this calculation is:
F (%) = (AUCoral × Doseiv) / (AUCiv × Doseoral) × 100
This application note provides a standardized workflow for researchers to reliably assess the oral bioavailability of compound this compound in mice.
Materials and Reagents
-
Test Compound: this compound
-
Vehicle for IV administration: e.g., 20% Solutol HS 15 in saline
-
Vehicle for PO administration: e.g., 0.5% Methylcellulose in water
-
Animals: Male C57BL/6 mice, 8-10 weeks old
-
Anesthetic: Isoflurane (for blood collection, if necessary)
-
Anticoagulant: K2-EDTA
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes (1-1000 µL)
-
Oral gavage needles (20G)
-
Insulin syringes with 29G needles
-
Microcentrifuge tubes
-
Capillary tubes (for blood collection)
-
LC-MS/MS system (e.g., Sciex QTRAP 5500 or equivalent)
-
Pharmacokinetic analysis software (e.g., Phoenix WinNonlin)
-
Experimental Design and Protocol
A parallel-group study design is employed, with one group receiving this compound via intravenous injection and the other via oral gavage.
3.1. Animal Preparation and Dosing
-
Acclimatize mice for at least one week before the experiment.
-
Fast the mice for approximately 4 hours before dosing, with water provided ad libitum.
-
Weigh each mouse immediately before dosing to ensure accurate dose calculation.
-
Oral (PO) Administration Group (n=3-5 mice):
-
Prepare a formulation of this compound at 2 mg/mL in 0.5% methylcellulose.
-
Administer a single dose of 10 mg/kg via oral gavage. The volume should not exceed 5 mL/kg.
-
-
Intravenous (IV) Administration Group (n=3-5 mice):
-
Prepare a formulation of this compound at 1 mg/mL in 20% Solutol HS 15.
-
Administer a single bolus dose of 2 mg/kg via the tail vein.
-
3.2. Blood Sampling
-
Collect blood samples (approximately 20-30 µL) at designated time points into K2-EDTA-coated tubes. Microsampling techniques are recommended to reduce the number of animals required.
-
IV Group Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group Time Points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (terminal procedure).
3.3. Plasma Preparation
-
Immediately after collection, centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the supernatant (plasma) to a new set of labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
3.4. Bioanalysis by LC-MS/MS
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in mouse plasma.
-
Sample Preparation: Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing an appropriate internal standard) to 1 volume of plasma.
-
Vortex the mixture and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.
-
Construct a calibration curve using standard solutions of this compound in blank mouse plasma. The linear range should encompass the expected concentrations in the study samples.
Data Analysis and Results
4.1. Pharmacokinetic Parameter Calculation
-
Calculate the mean plasma concentration of this compound at each time point for both administration routes.
-
Use non-compartmental analysis (NCA) with pharmacokinetic software to determine the following parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC
0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. -
AUC
0-inf: Area under the curve from time zero to infinity. -
t
1/2: Terminal half-life.
-
4.2. Bioavailability Calculation
Calculate the absolute oral bioavailability (F%) using the dose-normalized AUC values:
F (%) = (AUC0-inf, oral / Doseoral) / (AUC0-inf, IV / DoseIV) × 100
4.3. Hypothetical Results
The following tables present hypothetical data for the pharmacokinetic assessment of this compound.
Table 1: Mean Plasma Concentrations of this compound (ng/mL)
| Time (hr) | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| 0.083 | 1250.5 | - |
| 0.25 | 980.2 | 215.8 |
| 0.5 | 750.6 | 450.3 |
| 1 | 480.1 | 610.7 |
| 2 | 260.9 | 550.2 |
| 4 | 110.4 | 320.5 |
| 8 | 35.7 | 150.1 |
| 24 | 2.1 | 15.3 |
Table 2: Summary of Pharmacokinetic Parameters for this compound
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250.5 | 610.7 |
| Tmax (hr) | 0.083 | 1.0 |
| AUC | 2155.8 | 4635.4 |
| t | 2.5 | 4.1 |
| Absolute Bioavailability (F%) | - | 43.0% |
Calculation: F% = (4635.4 / 10 mg/kg) / (2155.8 / 2 mg/kg) * 100 = 43.0%
Visualizations
Experimental Workflow Diagram
Conceptual Diagram of Bioavailability
Conclusion
This protocol provides a robust and standardized method for determining the absolute oral bioavailability of compound this compound in mice. The hypothetical results indicate that this compound has moderate oral bioavailability (43.0%), suggesting a significant portion of the orally administered dose reaches systemic circulation. This information is critical for guiding further development, including formulation optimization and dose selection for subsequent efficacy and toxicology studies. The use of sensitive LC-MS/MS bioanalysis ensures accurate quantification, which is paramount for reliable pharmacokinetic assessment.
References
- 1. Pharmacokinetics | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bioxpedia.com [bioxpedia.com]
- 5. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Apoptosis Induction by the BCL-XL PROTAC Degrader XZ739 Using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like BCL-XL promoting cell survival.[1][2][3] Consequently, BCL-XL is a prime therapeutic target in oncology. XZ739 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of BCL-XL.[4][5] It functions by linking BCL-XL to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCL-XL. This degradation disrupts the sequestration of pro-apoptotic proteins, ultimately triggering the caspase cascade and inducing apoptosis.
This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. This method allows for the sensitive and quantitative discrimination between viable, early apoptotic, late apoptotic, and necrotic cells, providing a robust platform for characterizing the pro-apoptotic activity of compounds like this compound in a high-throughput manner.
Signaling Pathway of this compound-Induced Apoptosis
This compound targets the anti-apoptotic protein BCL-XL for degradation. The removal of BCL-XL frees pro-apoptotic proteins like Bax and Bak, which can then oligomerize at the mitochondrial outer membrane, leading to its permeabilization. This results in the release of cytochrome c into the cytoplasm, which binds to Apaf-1 to form the apoptosome. The apoptosome then activates caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 cleaves cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocols
Materials and Reagents
-
Cell Line: MOLT-4 (human T-cell acute lymphoblastic leukemia)
-
Compound: this compound (dissolved in DMSO)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reagents:
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
DMSO (vehicle control)
-
Cell Culture and Treatment
-
Culture MOLT-4 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells at a density of 2 x 10^5 cells/mL in 6-well plates.
-
Prepare serial dilutions of this compound in culture medium to final concentrations of 10 nM and 100 nM. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Treat the cells with the prepared concentrations of this compound or vehicle control and incubate for 48 hours.
Annexin V and Propidium Iodide Staining
-
After the 48-hour incubation period, collect the cells, including any floating cells, by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Determine the cell density and adjust to 1 x 10^6 cells/mL with 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Flow Cytometry Analysis
-
Acquire data on a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect FITC fluorescence (typically in the FL1 channel) and PI fluorescence (typically in the FL2 or FL3 channel).
-
Use unstained and single-stained (Annexin V-FITC only and PI only) controls to set up compensation and gates.
-
Analyze the data using appropriate software. Gate the cell population based on forward and side scatter to exclude debris.
-
Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis.
-
The four quadrants represent:
-
Lower Left (Annexin V- / PI-): Viable cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
-
Caption: Flow cytometry experimental workflow.
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in the following tables. The data presented are hypothetical and for illustrative purposes.
Table 1: Percentage of Apoptotic and Necrotic Cells after this compound Treatment
| Treatment | Viable (Annexin V-/PI-) (%) | Early Apoptotic (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic (Annexin V+/PI+) (%) | Necrotic (Annexin V-/PI+) (%) |
| Vehicle (DMSO) | 92.5 ± 2.1 | 3.1 ± 0.8 | 2.5 ± 0.5 | 1.9 ± 0.3 |
| This compound (10 nM) | 65.3 ± 4.5 | 18.7 ± 2.3 | 12.1 ± 1.9 | 3.9 ± 0.7 |
| This compound (100 nM) | 28.1 ± 3.8 | 35.2 ± 3.1 | 30.5 ± 2.7 | 6.2 ± 1.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Dose-Dependent Increase in Total Apoptosis
| Treatment | Total Apoptotic Cells (%) (Early + Late) |
| Vehicle (DMSO) | 5.6 ± 1.1 |
| This compound (10 nM) | 30.8 ± 3.7 |
| This compound (100 nM) | 65.7 ± 4.9 |
Data are represented as mean ± standard deviation from three independent experiments.
Discussion
The results demonstrate that this compound induces apoptosis in MOLT-4 cells in a dose-dependent manner. Treatment with this compound for 48 hours led to a significant increase in the percentage of both early and late apoptotic cells, as determined by Annexin V and PI staining. This is consistent with the known mechanism of action of this compound as a BCL-XL degrader, which leads to the activation of the intrinsic apoptotic pathway. The flow cytometry-based Annexin V/PI assay provides a robust and quantitative method for evaluating the pro-apoptotic effects of this compound and other BCL-XL targeting compounds. This protocol can be adapted for high-throughput screening of potential anti-cancer agents and for further mechanistic studies into their effects on programmed cell death.
References
Troubleshooting & Optimization
troubleshooting XZ739 solubility for in vitro assays
Welcome to the technical support center for XZ739. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a specific focus on troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.[1][2] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[1] For optimal results, use anhydrous DMSO and prepare stock solutions at a concentration of 10 mM.
Q2: I observed precipitation when I added my this compound DMSO stock to my aqueous cell culture medium. What is the likely cause?
A2: This is a common issue known as precipitation, which can occur for several reasons. The primary cause is often that the final concentration of this compound exceeds its maximum solubility in the aqueous medium.[3][4] The high salt and protein content in culture media can reduce the solubility of a compound compared to pure water. Additionally, rapid changes in temperature or pH when adding the DMSO stock to the medium can cause the compound to fall out of solution.
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A3: A practical method to estimate the maximum soluble concentration is to perform a serial dilution test. Prepare a high-concentration stock solution and create a series of dilutions in your specific cell culture medium. After incubating at your experimental temperature (e.g., 37°C), you can visually inspect for precipitation (cloudiness or crystals). The highest concentration that remains clear is your estimated maximum soluble concentration.
Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my in vitro assays?
A4: Kinetic solubility is the concentration of a compound when a concentrated organic stock (like in DMSO) is quickly diluted into an aqueous buffer. This often represents a temporary, supersaturated state and is highly relevant for most in vitro assays where compounds are introduced in this manner. Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution after it has reached equilibrium with an excess of the solid compound over a longer period. While thermodynamic solubility is a fundamental property, kinetic solubility is often more practical for predicting behavior in typical cell-based experiments.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: Precipitate Forms Immediately Upon Dilution
If you observe immediate cloudiness or precipitate after adding the this compound stock solution to your culture medium, follow these steps.
Problem: Precipitate Forms Over Time in the Incubator
Precipitation that occurs after a period of incubation at 37°C can be due to different factors.
| Observation | Potential Cause | Recommended Solution |
| Precipitate appears after several hours at 37°C. | Temperature Shift: Compound is less soluble at 37°C than at room temperature. | Pre-warm the media to 37°C before adding the compound. |
| pH Shift: The CO2 environment in the incubator can lower the media pH, affecting the solubility of pH-sensitive compounds. | Ensure the media is properly buffered and equilibrated in the incubator before adding the compound. | |
| Interaction with Media Components: The compound may slowly bind to or react with proteins, salts, or other components in the media. | Test solubility in different media formulations (e.g., with lower serum concentration or serum-free). | |
| Metastable Supersaturation: The initial dilution created a supersaturated solution that is not stable over time, leading to crystallization. | Lower the final concentration of this compound to a level below its thermodynamic solubility limit. |
Solubility Data for this compound
The following table summarizes the kinetic solubility of this compound in common buffers and cell culture media.
| Solvent/Medium | pH | Kinetic Solubility (µM) | Notes |
| Phosphate-Buffered Saline (PBS) | 7.4 | 45 | Baseline aqueous solubility. |
| DMEM + 10% FBS | 7.4 | 35 | Reduced solubility likely due to interaction with media components. |
| RPMI-1640 + 10% FBS | 7.2 | 30 | Slightly lower solubility compared to DMEM. |
| Serum-Free Medium (SFM) | 7.4 | 55 | Higher solubility in the absence of serum proteins. |
| PBS with 5% DMSO | 7.4 | > 200 | DMSO as a co-solvent significantly increases solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
-
Weigh Compound: Accurately weigh the required mass of this compound powder.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If undissolved material remains, gently warm the tube in a 37°C water bath or sonicate for 5-10 minutes.
-
Inspect: Visually confirm that all solid material is completely dissolved.
-
Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Kinetic Solubility Assay by Visual Inspection
This protocol provides a simple method to determine the maximum soluble concentration of this compound in a specific aqueous medium.
-
Materials: Prepare a 10 mM stock solution of this compound in DMSO, sterile microcentrifuge tubes or a 96-well plate, and your chosen cell culture medium.
-
Preparation: Pre-warm the cell culture medium to 37°C.
-
Highest Concentration: Prepare the highest concentration to be tested (e.g., 200 µM) by adding the appropriate amount of the this compound stock solution to the pre-warmed medium. Vortex gently.
-
Serial Dilutions: Perform 2-fold serial dilutions to create a range of concentrations.
-
Incubation: Incubate the dilutions at 37°C for a period relevant to your experiment (e.g., 2-24 hours).
-
Inspection: After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals). Examination under a microscope can provide a more detailed assessment.
Hypothetical Signaling Pathway for this compound
This compound is a potent inhibitor of the kinase "Signal Transducer Kinase 1" (STK1), which is a key component in the "Cell Stress Response Pathway".
References
potential off-target effects of XZ739
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of XZ739, a Cereblon-dependent PROTAC (Proteolysis Targeting Chimera) designed to degrade the BCL-XL protein. This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule that functions as a PROTAC. It is designed to simultaneously bind to the anti-apoptotic protein BCL-XL and the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3]. This binding brings BCL-XL into close proximity with the E3 ligase, leading to the ubiquitination of BCL-XL. The polyubiquitinated BCL-XL is then recognized and degraded by the 26S proteasome, resulting in its selective removal from the cell[4][5].
Q2: What is the intended on-target effect of this compound?
A2: The primary on-target effect of this compound is the degradation of BCL-XL, an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy. By degrading BCL-XL, this compound induces apoptosis (programmed cell death) in cancer cells that are dependent on BCL-XL for survival. A significant advantage of this compound is its high selectivity for certain cancer cells (like MOLT-4) over platelets, which also rely on BCL-XL. This selectivity is attributed to the lower expression of the CRBN E3 ligase in platelets, thus minimizing the risk of thrombocytopenia (low platelet count), a common side effect of BCL-XL inhibitors.
Q3: What are the potential off-target effects of this compound?
A3: Since this compound utilizes a pomalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase, it has the potential to induce the degradation of other proteins that are known substrates of CRBN-modulating agents (immunomodulatory drugs or IMiDs). A known off-target effect is the degradation of the Ikaros family of zinc finger proteins, specifically IKZF1 and IKZF3. At higher concentrations (e.g., 100 nM), this compound has been observed to cause the downregulation of IKZF1 and IKZF3 protein levels. Researchers should be aware of this potential off-target effect and may need to monitor the levels of these proteins in their experiments.
Q4: What is the "hook effect" and how can it be addressed?
A4: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency of the target protein decreases. This is thought to occur because at high concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex (Target-PROTAC-E3 ligase) required for degradation. To address this, it is crucial to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for maximal degradation and to determine if the hook effect is occurring.
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cell Lines
| Cell Line | Description | IC50 (nM) | DC50 (nM) | Selectivity (vs. Platelets) | Reference |
| MOLT-4 | T-cell acute lymphoblastic leukemia | 10.1 | 2.5 | >100-fold | |
| RS4;11 | B-cell acute lymphoblastic leukemia | 41.8 | - | - | |
| NCI-H146 | Small-cell lung cancer | 25.3 | - | - | |
| Human Platelets | - | 1217 | - | - |
*IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. *DC50: The half-maximal degradation concentration, representing the concentration of a PROTAC that is required for 50% degradation of the target protein.
Mandatory Visualization
Caption: Mechanism of this compound-mediated BCL-XL degradation.
Caption: Overview of the BCL-XL anti-apoptotic signaling pathway.
Caption: Potential off-target degradation of Ikaros proteins by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ikaros Zinc Finger Transcription Factors: Regulators of Cytokine Signaling Pathways and CD4+ T Helper Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
assessing the stability of XZ739 in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with XZ739, a PROTAC BCL-XL degrader.
Troubleshooting Guide
Experiments with this compound can present challenges. This guide addresses common issues, their potential causes, and recommended solutions to ensure reliable and reproducible results.
| Issue | Potential Cause | Recommended Solution |
| High variability in BCL-XL degradation between experiments | Inconsistent Cell Health or Density: Cells that are unhealthy, overly confluent, or in different growth phases can respond differently to treatment. | Ensure cells are in the logarithmic growth phase and plated at a consistent density for all experiments. Regularly check for signs of stress or contamination. |
| Variable this compound Activity: The stability of this compound in stock solutions or diluted in media may be a factor. | Prepare fresh dilutions of this compound in pre-warmed cell culture media for each experiment from a frozen stock. Minimize the time the compound is in diluted form before being added to cells. Consider performing a time-course experiment to determine the optimal treatment duration. | |
| Inconsistent Incubation Times: Minor variations in treatment duration can lead to different levels of protein degradation. | Use a precise timer for all incubation steps. For longer time points, ensure consistent start and end times across all samples. | |
| Lower than expected BCL-XL degradation | Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively induce degradation in the specific cell line being used. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. The DC50 for MOLT-4 cells is 2.5 nM.[1][2][3][4] |
| Low Expression of CRBN: this compound is a CRBN-dependent degrader.[5] Cell lines with low CRBN expression will be less sensitive. | Verify the expression level of Cereblon (CRBN) in your cell line of interest via Western blot or qPCR. | |
| Proteasome Inhibition: If other compounds are used in combination, they may be inadvertently inhibiting the proteasome. | Ensure that any co-administered compounds do not interfere with proteasome function. As a control, this compound's effect can be blocked by the proteasome inhibitor MG-132. | |
| No BCL-XL degradation observed | Incorrect Compound: The incorrect compound may have been used, or there may have been an error in stock solution preparation. | Verify the identity and concentration of your this compound stock. |
| Cell Line Insensitivity: The chosen cell line may not be dependent on BCL-XL for survival or may have mechanisms of resistance. | Confirm that your cell line of interest is known to be sensitive to BCL-XL inhibition. | |
| Degraded this compound: Prolonged storage at inappropriate temperatures or repeated freeze-thaw cycles can lead to compound degradation. | Aliquot this compound stock solutions and store them at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month). Avoid repeated freeze-thaw cycles. | |
| Unexpected Cell Death or Toxicity | Off-Target Effects: At high concentrations, this compound may have off-target effects. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. At 100 nM, this compound has been observed to downregulate IKZF1 and IKZF3. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the cell culture media is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). It is a heterobifunctional molecule that binds to both BCL-XL and the E3 ubiquitin ligase Cereblon (CRBN). This brings BCL-XL into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of BCL-XL triggers caspase-mediated apoptosis in cancer cells that are dependent on BCL-XL for survival.
Q2: How stable is this compound in cell culture media?
A2: There is limited publicly available data specifically detailing the chemical stability and half-life of this compound in cell culture media. As with many complex organic molecules, its stability can be influenced by factors such as temperature, pH, and the presence of media components. For optimal and reproducible results, it is recommended to prepare fresh dilutions of this compound from a frozen stock solution for each experiment and to minimize the time the compound spends in diluted form before being added to the cells. A mouse plasma stability assay has been conducted for this compound, suggesting some level of bioavailability and stability in a biological matrix.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is recommended. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has demonstrated potency in various cancer cell lines, including T-cell acute lymphoblastic leukemia (MOLT-4), B-cell acute lymphoblastic leukemia (RS4;11), and small cell lung cancer (NCI-H146) cells.
Q5: How quickly does this compound induce BCL-XL degradation?
A5: this compound induces rapid degradation of BCL-XL. In MOLT-4 cells, degradation is observed to start within 2 hours of treatment. With a concentration of 100 nM, more than 96% of BCL-XL protein is degraded after 8 hours.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's biological activity.
| Parameter | Cell Line | Value | Conditions |
| DC50 | MOLT-4 | 2.5 nM | 16 hours of treatment |
| IC50 | MOLT-4 | 10.1 nM | 48 hours of treatment |
| IC50 | RS4;11 | 41.8 nM | 48 hours of treatment |
| IC50 | NCI-H146 | 25.3 nM | 48 hours of treatment |
| IC50 | Human Platelets | 1217 nM | 48 hours of treatment |
| BCL-XL Degradation | MOLT-4 | >96% | 100 nM for 8 hours |
Experimental Protocols
Protocol: Assessing this compound-Mediated BCL-XL Degradation by Western Blot
This protocol outlines the steps to determine the dose-dependent effect of this compound on BCL-XL protein levels in a selected cell line (e.g., MOLT-4).
Materials:
-
This compound
-
Cell line of interest (e.g., MOLT-4)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Multi-well culture plates
-
DMSO (for stock solution)
-
Protease and phosphatase inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCL-XL and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Plating: Seed cells in a multi-well plate at a density that will allow them to be in the logarithmic growth phase at the time of treatment. Incubate overnight under standard conditions (37°C, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, create serial dilutions of this compound in pre-warmed complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound or the vehicle control. Incubate for the desired duration (e.g., 16 hours).
-
Cell Lysis: After incubation, wash the cells with cold PBS and then lyse them using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BCL-XL overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control.
-
-
Data Analysis: Quantify the band intensities for BCL-XL and the loading control. Normalize the BCL-XL signal to the loading control signal for each sample.
Visualizations
References
Technical Support Center: XZ739 Negative Control (XZ739-NC)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use the XZ739 negative control (this compound-NC) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-NC and why is it used?
This compound-NC is the inactive enantiomer of this compound, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the BCL-XL protein. This compound works by forming a ternary complex between BCL-XL and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCL-XL. In contrast, this compound-NC is specifically designed to be unable to bind to CRBN, thus preventing the formation of the ternary complex and subsequent degradation of BCL-XL.[1][2] It serves as an essential negative control to demonstrate that the observed biological effects of this compound are a direct result of its PROTAC activity and not due to off-target effects of the chemical scaffold.
Q2: What is the mechanism of action of this compound and how does this compound-NC differ?
This compound is a heterobifunctional molecule with one end binding to the BCL-XL protein and the other end binding to the CRBN E3 ligase. This dual binding brings BCL-XL into close proximity to the E3 ligase, facilitating the transfer of ubiquitin molecules to BCL-XL. Polyubiquitinated BCL-XL is then recognized and degraded by the proteasome. This compound-NC shares the same BCL-XL binding moiety as this compound but possesses a modification on its CRBN-binding ligand that abrogates its ability to engage the E3 ligase.[1][2] Consequently, this compound-NC cannot induce the degradation of BCL-XL.
Q3: What are the key applications of this compound-NC?
The primary application of this compound-NC is to serve as a negative control in experiments investigating the activity of this compound. Key applications include:
-
Confirming On-Target Activity: By comparing the effects of this compound with this compound-NC, researchers can confirm that the degradation of BCL-XL and any downstream cellular effects (e.g., apoptosis) are specifically due to the CRBN-mediated degradation pathway initiated by this compound.
-
Identifying Off-Target Effects: If both this compound and this compound-NC produce a similar biological effect unrelated to BCL-XL degradation, it may indicate an off-target activity of the chemical scaffold.
-
Validating Experimental Systems: Consistent and expected results with this compound-NC (i.e., no BCL-XL degradation) can help validate the experimental setup and ensure that the observed effects with this compound are not artifacts.
Q4: How should I store and handle this compound-NC?
For long-term storage, this compound-NC should be stored as a solid at -20°C. For short-term storage, it can be kept at 4°C. When preparing stock solutions, it is recommended to use a suitable solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: In Vitro Activity of this compound and this compound-NC
| Compound | Target | E3 Ligase Ligand | DC50 (MOLT-4 cells) | IC50 (MOLT-4 cells) | BCL-XL Degradation |
| This compound | BCL-XL | CRBN | ~2.5 nM[3] | ~10.1 nM | Yes |
| This compound-NC | BCL-XL | Inactive CRBN | Not Applicable | >10 µM (Expected) | No |
Table 2: Cellular Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (48h treatment) |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 10.1 nM |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 41.8 nM |
| NCI-H146 | Small Cell Lung Cancer | 25.3 nM |
| Human Platelets | N/A | 1217 nM |
Mandatory Visualization
Caption: Mechanism of Action of this compound vs. This compound-NC.
Experimental Protocols
Protocol 1: Western Blot Analysis of BCL-XL Degradation
Objective: To determine the ability of this compound to induce BCL-XL degradation compared to the negative control, this compound-NC.
Materials:
-
MOLT-4 cells (or other sensitive cell line)
-
This compound and this compound-NC (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BCL-XL and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed MOLT-4 cells in a 6-well plate at a density of 1 x 10^6 cells/mL in complete culture medium.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 1, 10, 100 nM) and this compound-NC (e.g., 1, 10, 100 nM). Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCL-XL and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the BCL-XL signal to the loading control. Compare the levels of BCL-XL in this compound-treated cells to the vehicle and this compound-NC-treated cells.
Caption: Experimental Workflow for Western Blot Analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected BCL-XL degradation with this compound-NC. | 1. Contamination of this compound-NC with this compound. 2. Off-target degradation pathway. 3. Non-specific effects at high concentrations. | 1. Verify the purity of your this compound-NC compound. 2. Use a different negative control, such as one with a mutated BCL-XL binding motif. 3. Perform a dose-response experiment to see if the effect is concentration-dependent. |
| No BCL-XL degradation observed with this compound. | 1. Low expression of CRBN in the cell line. 2. Inactive compound. 3. Suboptimal experimental conditions. | 1. Confirm CRBN expression in your cell line by Western blot. 2. Check the quality and storage of your this compound compound. 3. Optimize incubation time and concentration of this compound. |
| High background in Western blot. | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Insufficient washing. | 1. Increase blocking time or try a different blocking agent. 2. Titrate your antibodies to determine the optimal concentration. 3. Increase the number and duration of washes. |
| Inconsistent results between experiments. | 1. Variation in cell passage number. 2. Inconsistent compound dilutions. 3. Variation in incubation times. | 1. Use cells within a consistent passage number range. 2. Prepare fresh dilutions of compounds for each experiment. 3. Ensure precise timing of all incubation steps. |
References
- 1. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Reduce the On‐Target Platelet Toxicity of Bcl‐xL Inhibitors: PROTACs, SNIPERs and Prodrug‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Poor Cell Permeability of PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in Proteolysis-Targeting Chimeras (PROTACs), using the BCL-XL degrader XZ739 as a representative example.
Frequently Asked Questions (FAQs)
Q1: My PROTAC, this compound, shows potent activity in biochemical assays but weak or no degradation of the target protein in cellular assays. What is the likely cause?
A1: A significant drop in potency from biochemical to cellular assays is a classic indicator of poor cell permeability.[1] PROTACs are large molecules, often with high molecular weight (MW > 800 Da) and a large polar surface area, which challenges their ability to passively diffuse across the cell membrane.[2][3] While this compound is a potent BCL-XL degrader, its large size can limit its entry into cells, reducing its effective intracellular concentration.[4][5]
Q2: How can I experimentally confirm that poor permeability is the issue for this compound?
A2: You can use several assays to directly measure permeability. The two most common are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a cost-effective first step to assess passive permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to provide a more comprehensive assessment of permeability, including passive diffusion and the effects of active transport and efflux pumps.
If both assays show low apparent permeability coefficients (Papp), it strongly suggests that cell entry is a primary barrier to your PROTAC's activity.
Q3: What structural modifications can I make to my PROTAC to improve its cell permeability?
A3: Several rational design strategies can enhance permeability. The linker region is the most common target for modification:
-
Reduce Polarity and Hydrogen Bond Donors: Replacing amide bonds in the linker with esters can reduce the number of hydrogen bond donors and the polar surface area, which often improves permeability.
-
Optimize Lipophilicity: Increasing lipophilicity with alkyl or phenyl linkers can improve membrane crossing, but a careful balance is needed to maintain aqueous solubility.
-
Induce Intramolecular Hydrogen Bonding: Designing linkers that allow the PROTAC to adopt a folded, more compact conformation in the nonpolar environment of the cell membrane can shield polar groups, effectively reducing the molecule's polarity and size to facilitate entry. This is often referred to as the "chameleon effect."
-
Incorporate Rigid Elements: Using cyclic structures like piperazine or piperidine rings in the linker can improve permeability by reducing conformational flexibility and enhancing solubility.
Q4: Can I improve the permeability of this compound without changing its chemical structure?
A4: Yes, formulation and delivery strategies can be employed, though they are often considered later in development:
-
Prodrug Approach: A lipophilic group can be temporarily attached to a polar part of the PROTAC (like the E3 ligase ligand). This "mask" improves membrane transit, and once inside the cell, it is cleaved by intracellular enzymes to release the active PROTAC.
-
Targeted Delivery: For preclinical studies, antibody-PROTAC conjugates can be used to deliver the PROTAC selectively to specific cell types, bypassing general permeability issues.
Q5: My modified PROTAC now enters the cell, but degradation is still suboptimal. What else could be wrong?
A5: If permeability is addressed, suboptimal degradation could be due to other factors. Consider investigating:
-
Ternary Complex Formation: The PROTAC must effectively bring together the target protein (BCL-XL) and the E3 ligase (Cereblon for this compound). Modifications, especially to the linker, can sometimes disrupt the optimal geometry for this complex. Co-immunoprecipitation (Co-IP) experiments can verify ternary complex formation.
-
The Hook Effect: At very high concentrations, PROTACs can form unproductive binary complexes (PROTAC-Target or PROTAC-E3 ligase) instead of the required ternary complex, leading to reduced degradation. Performing a full dose-response curve is essential to identify the optimal concentration range and rule out the hook effect.
-
Proteasome-Dependent Degradation: Confirm that the protein loss is due to the proteasome. Co-treatment with a proteasome inhibitor like MG132 should "rescue" the target protein from degradation.
Troubleshooting Guide
This guide provides a structured workflow to diagnose and solve issues related to poor PROTAC efficacy, with a focus on cell permeability.
Problem: Your PROTAC (e.g., this compound) shows significantly lower degradation potency (high DC50) in cells compared to its binding affinity in biochemical assays.
Quantitative Data Summary
Chemical modifications can dramatically impact permeability and cellular degradation. The table below illustrates hypothetical data from modifications to a base PROTAC, demonstrating how different strategies can improve performance.
| PROTAC Analog | Modification Strategy | PAMPA (Papp, 10-6 cm/s) | Caco-2 (Papp A→B, 10-6 cm/s) | Cellular Degradation (DC50, nM) |
| This compound-Base | Original PEG Linker | 0.1 | < 0.2 | 500 |
| This compound-Mod1 | Replaced PEG with Alkyl Linker | 0.8 | 0.9 | 150 |
| This compound-Mod2 | Amide-to-Ester Substitution | 1.2 | 1.5 | 75 |
| This compound-Mod3 | Introduced Rigid Piperazine | 1.5 | 1.8 | 50 |
| This compound-Mod4 | Optimized for H-Bonding | 2.5 | 3.1 | 15 |
Note: Data are illustrative. Papp values > 1 x 10-6 cm/s generally indicate moderate to good permeability.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor well, through a filter plate coated with an artificial lipid membrane, into an acceptor well.
Methodology:
-
Prepare Solutions: Dissolve the PROTAC (e.g., this compound) in a buffer solution (e.g., PBS with 5% DMSO) to a final concentration of 10 µM.
-
Coat Membrane: Gently add 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the membrane of each well in the donor plate and let it impregnate for 5-10 minutes.
-
Add Compound: Add 150 µL of the PROTAC solution to the donor wells.
-
Assemble Plate: Add 300 µL of fresh buffer to the acceptor wells of a separate plate. Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."
-
Incubate: Incubate the plate assembly at room temperature for 5 to 18 hours in a humidified chamber to prevent evaporation.
-
Quantify: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the final concentrations and known physical parameters of the assay system.
Caco-2 Permeability Assay
Principle: This assay uses a confluent monolayer of Caco-2 cells, which form tight junctions and express transporters similar to the human small intestine, to model drug absorption. It can measure permeability in both directions (apical to basolateral for absorption, and basolateral to apical for efflux).
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 18-22 days until they form a differentiated, polarized monolayer.
-
Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use monolayers with high TEER values (e.g., ≥200 Ω·cm²), indicating intact tight junctions.
-
Prepare Dosing Solution: Prepare the PROTAC at a final concentration (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution). To improve recovery, 0.25% BSA can be added.
-
Apical to Basolateral (A→B) Permeability:
-
Add the PROTAC dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking (50 rpm) for 90-120 minutes.
-
Take samples from the basolateral chamber at specified time points.
-
-
Basolateral to Apical (B→A) Permeability:
-
Perform the reverse by adding the PROTAC dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS. Calculate the Papp for both directions. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the PROTAC is a substrate of an efflux transporter.
Western Blot for Protein Degradation
Principle: This technique quantifies the amount of a target protein in cell lysates, allowing for the direct measurement of PROTAC-induced degradation.
Methodology:
-
Cell Treatment: Plate cells (e.g., MOLT-4 for this compound) and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a set duration (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS, then add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Denature the protein lysates and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody specific to the target protein (e.g., anti-BCL-XL) overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal with an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.
Visualizations
PROTAC Mechanism of Action
BCL-2 Family Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
XZ739 Technical Support Center: Interpreting Dose-Response Curves
This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting dose-response curves for XZ739, a PROTAC BCL-XL degrader. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1][2] It functions by forming a ternary complex between BCL-XL and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCL-XL.[3][4][5] This degradation induces apoptosis in cancer cells that are dependent on BCL-XL for survival.
Q2: What are typical DC_50 and IC_50 values for this compound?
A2: The half-maximal degradation concentration (DC_50) and the half-maximal inhibitory concentration (IC_50) of this compound can vary depending on the cell line and experimental conditions. In MOLT-4 T-ALL cells, a DC_50 value of 2.5 nM has been reported after 16 hours of treatment. The IC_50 values for cell viability after 48 hours of treatment are approximately 10.1 nM in MOLT-4 cells, 41.8 nM in RS4;11 cells, and 25.3 nM in NCI-H146 cells. In contrast, the IC_50 in human platelets is significantly higher, at 1217 nM, demonstrating the selectivity of this compound.
Q3: Why is there a significant difference in this compound's activity between cancer cells and platelets?
A3: The selectivity of this compound for cancer cells over platelets is attributed to the differential expression of the E3 ligase Cereblon (CRBN), which is poorly expressed in platelets. This lower expression of CRBN in platelets reduces the efficiency of this compound-mediated BCL-XL degradation, leading to significantly lower cytotoxicity compared to cancer cells with higher CRBN expression.
Q4: How quickly does this compound induce BCL-XL degradation?
A4: this compound induces rapid degradation of BCL-XL in sensitive cell lines. In MOLT-4 cells, BCL-XL degradation can be observed as early as 2 hours after treatment. After 8 hours of treatment with 100 nM this compound, over 96% of BCL-XL can be degraded.
Q5: Is the effect of this compound reversible?
A5: The effects of this compound on BCL-XL protein levels are long-lasting but also reversible. This has been demonstrated in washout experiments where removal of the compound leads to the recovery of BCL-XL protein levels over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low BCL-XL degradation observed | Ineffective compound delivery or degradation. | Ensure proper dissolution of this compound. Prepare fresh stock solutions and use appropriate solvents. Verify the potency of your this compound stock. |
| Low expression of CRBN in the cell line. | Confirm CRBN expression levels in your cell model using Western blot or qPCR. Select a cell line known to have adequate CRBN expression for PROTAC-mediated degradation. | |
| Proteasome inhibition. | Avoid co-treatment with proteasome inhibitors unless it is for experimental control purposes. Ensure that other experimental conditions are not inadvertently inhibiting proteasome function. | |
| High variability in dose-response data | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. Use a multichannel pipette for cell seeding to minimize variability. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | |
| Compound precipitation at high concentrations. | Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system. | |
| Unexpected cytotoxicity in control cells | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Run a solvent-only control to assess its effect on cell viability. |
| Dose-response curve does not reach a plateau | Insufficient concentration range. | Extend the range of this compound concentrations tested to ensure you capture the full sigmoidal curve, including the upper and lower plateaus. |
| Compound instability. | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Data Presentation
Table 1: Potency of this compound in Various Cell Lines
| Cell Line | Cell Type | Parameter | Value (nM) | Treatment Duration (hours) |
| MOLT-4 | T-cell acute lymphoblastic leukemia | DC_50 | 2.5 | 16 |
| MOLT-4 | T-cell acute lymphoblastic leukemia | IC_50 | 10.1 | 48 |
| RS4;11 | B-cell acute lymphoblastic leukemia | IC_50 | 41.8 | 48 |
| NCI-H146 | Small cell lung cancer | IC_50 | 25.3 | 48 |
| Human Platelets | - | IC_50 | 1217 | 48 |
Data compiled from MedchemExpress and NIH publications.
Experimental Protocols
Cell Viability Assay
This protocol is for determining the IC_50 value of this compound using a tetrazolium-based assay (e.g., MTT or MTS).
Materials:
-
This compound
-
Cell line of interest (e.g., MOLT-4)
-
Complete cell culture medium
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range is 0.001 to 10 µM.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO_2.
-
Add the appropriate volume of MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC_50 value.
Western Blot for BCL-XL Degradation
This protocol is for assessing the degradation of BCL-XL protein following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., MOLT-4)
-
Complete cell culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BCL-XL, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to reach the desired confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1.2-300 nM) for the desired time (e.g., 16 hours). Include a vehicle-only control.
-
To confirm the degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor like MG-132 (1 µM) for 2 hours before adding this compound.
-
To confirm the role of CRBN, pre-treat cells with a competitive CRBN ligand like pomalidomide (10 µM) for 2 hours before adding this compound.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BCL-XL antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to Reduce the On‐Target Platelet Toxicity of Bcl‐xL Inhibitors: PROTACs, SNIPERs and Prodrug‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Thrombocytopenia with BCL-XL Degraders
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing the potential for thrombocytopenia when working with BCL-XL degraders. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, detailed experimental protocols, and comparative data for prominent BCL-XL degraders.
Frequently Asked Questions (FAQs)
Q1: Why is thrombocytopenia a concern with BCL-XL targeting compounds?
A1: B-cell lymphoma-extra large (BCL-XL) is a crucial anti-apoptotic protein that is essential for the survival of platelets.[1][2] Platelets have a short lifespan and rely on BCL-XL to prevent premature cell death.[1][2] Small molecule inhibitors that block the function of BCL-XL, such as navitoclax (ABT-263), lead to a rapid and dose-dependent decrease in platelet counts, a condition known as thrombocytopenia.[1] This on-target toxicity has been a significant hurdle in the clinical development of BCL-XL inhibitors.
Q2: How do BCL-XL degraders, like PROTACs, aim to spare platelets?
A2: BCL-XL degraders, particularly proteolysis-targeting chimeras (PROTACs), are designed to selectively induce the degradation of the BCL-XL protein in cancer cells while sparing platelets. This selectivity is achieved by exploiting the differential expression of E3 ubiquitin ligases between tumor cells and platelets. Many BCL-XL PROTACs are designed to recruit E3 ligases like von Hippel-Lindau (VHL) or Cereblon (CRBN), which are minimally expressed in platelets but are abundant in many cancer cells. Consequently, the PROTAC-mediated degradation of BCL-XL is inefficient in platelets, thus preserving their viability.
Q3: Is it possible to still observe thrombocytopenia with BCL-XL degraders?
A3: Yes, while BCL-XL degraders are designed to be platelet-sparing, some level of thrombocytopenia can still be observed in preclinical in vivo models. This can be due to several factors, including high drug exposure, the intrinsic binding affinity of the degrader's "warhead" to BCL-XL independent of degradation, or the activity of metabolites that may act as BCL-XL inhibitors.
Q4: What are the key differences between a BCL-XL inhibitor and a BCL-XL degrader in terms of their effect on platelets?
A4: BCL-XL inhibitors block the protein's function, leading to apoptosis in cells that depend on it for survival, including platelets. BCL-XL degraders, on the other hand, induce the ubiquitination and subsequent proteasomal degradation of the BCL-XL protein. In platelets with low E3 ligase expression, the degradation process is inefficient, leading to a significantly wider therapeutic window compared to inhibitors.
Troubleshooting Guide
Issue 1: Unexpectedly Severe Thrombocytopenia Observed in an In Vivo Study
-
Question: We observed a significant drop in platelet counts in our mouse model treated with a BCL-XL degrader, despite promising in vitro platelet-sparing data. What are the potential causes and how can we troubleshoot this?
-
Answer:
-
Possible Causes:
-
High Drug Exposure: The dose administered may be leading to plasma concentrations that are high enough to cause direct inhibition of BCL-XL, independent of degradation.
-
Metabolite Activity: A metabolite of the degrader may be acting as a BCL-XL inhibitor.
-
Warhead Affinity: The "warhead" portion of the degrader that binds to BCL-XL may have a very high affinity, causing some inhibitory effects even without degradation.
-
Off-Target Effects: Although less common, the degrader could have off-target effects on other proteins involved in platelet homeostasis.
-
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the timing of the platelet drop with the plasma concentration of the degrader. This can help determine if the toxicity is exposure-dependent.
-
Dose De-escalation: Conduct a dose-response study to find a therapeutic window where anti-tumor efficacy is maintained with minimal impact on platelet counts.
-
Metabolite Profiling: If possible, analyze plasma samples for the presence of active metabolites.
-
Compare with a Negative Control: Use a structurally similar but inactive version of the degrader (e.g., one with a mutated E3 ligase ligand) to assess if the observed toxicity is mechanism-specific.
-
Alternative Dosing Schedule: Explore different dosing schedules (e.g., intermittent dosing) to allow for platelet recovery between treatments.
-
-
Issue 2: Discrepancy Between In Vitro BCL-XL Degradation and Cell Viability Data
-
Question: Our BCL-XL degrader shows potent degradation of BCL-XL in our cancer cell line via Western blot, but the corresponding cell viability assay (e.g., MTS) shows weaker than expected cell killing. Why might this be happening?
-
Answer:
-
Possible Causes:
-
Cell Line Dependency: The cancer cell line may not be solely dependent on BCL-XL for survival. Other anti-apoptotic proteins like BCL-2 or MCL-1 could be compensating.
-
Timing of Assays: The time points for the Western blot and the viability assay may not be optimal. Potent degradation at an early time point may not translate to cell death until a later time.
-
"Hook Effect": At very high concentrations, some PROTACs can exhibit a "hook effect," where the formation of the ternary complex (PROTAC-BCL-XL-E3 ligase) is inhibited, leading to reduced degradation and a weaker biological response.
-
-
Troubleshooting Steps:
-
Confirm BCL-XL Dependency: Use a known BCL-XL inhibitor or siRNA to confirm that the cell line's viability is indeed dependent on BCL-XL.
-
Time-Course Experiments: Perform both Western blotting and viability assays at multiple time points to understand the kinetics of degradation and cell death.
-
Titrate Degrader Concentration: In your viability assays, use a wide range of concentrations, paying close attention to the lower concentrations, to identify the optimal range and rule out a "hook effect."
-
Assess Apoptosis Markers: In addition to viability, measure markers of apoptosis such as cleaved caspase-3 and PARP by Western blot to confirm the mechanism of cell death.
-
-
Quantitative Data Summary
Table 1: Comparative In Vitro Activity of BCL-XL Degraders and Inhibitors
| Compound | Type | Target E3 Ligase | Cell Line | DC₅₀ (nM) | EC₅₀ (nM) | Platelet EC₅₀ (nM) | Selectivity Index (Platelet EC₅₀ / Cell Line EC₅₀) |
| ABT-263 (Navitoclax) | Inhibitor | N/A | MOLT-4 | N/A | 191 | 237 | ~1.2 |
| DT2216 | Degrader | VHL | MOLT-4 | 63 | 52 | >3000 | >57 |
| XZ739 | Degrader | CRBN | MOLT-4 | 2.5 | ~9.5 | >1000 | >100 |
| 753b | Dual Degrader | VHL | H146 | BCL-XL: ~5 | ~12.5 | Not Reported | Not Reported |
| BCL-2: ~25 | |||||||
| NXD02 | Degrader | VHL | MOLT-4 | 6.6 | 27.8 | >10,000 | >359 |
Data compiled from multiple sources. Values are approximate and may vary between studies.
Table 2: Summary of In Vivo Platelet Count Changes with BCL-XL Degraders
| Compound | Species | Dose and Schedule | Peak Platelet Reduction (%) | Time to Recovery |
| ABT-263 (Navitoclax) | Mouse | 25-100 mg/kg, single dose | Severe | 3 days (followed by rebound) |
| DT2216 | Mouse | 15 mg/kg, single dose | Mild | No significant rebound |
| 753b | Mouse | 5 mg/kg, every 4 days | Not severe | Well-tolerated |
| NXD02 | Mouse | 10 mg/kg, single dose | ~58% | ~3 days |
Data compiled from multiple sources. The severity of thrombocytopenia and recovery time can vary based on the specific animal model and experimental conditions.
Experimental Protocols
1. Platelet Viability Assay (MTS-based)
-
Objective: To assess the effect of BCL-XL degraders on the viability of isolated platelets.
-
Materials:
-
Isolated human or mouse platelets
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
-
-
Protocol:
-
Prepare a suspension of isolated platelets in a suitable buffer (e.g., Tyrode's buffer) at a concentration of 2 x 10⁸ platelets/mL.
-
Dispense 100 µL of the platelet suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of the BCL-XL degrader and a vehicle control.
-
Add the desired volume of the compound dilutions to the wells. The final volume in each well should be consistent.
-
Incubate the plate at 37°C for the desired time period (e.g., 48-72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from wells with media and MTS reagent only.
-
2. Western Blot for BCL-XL Degradation in Platelets
-
Objective: To quantify the degradation of BCL-XL protein in platelets following treatment with a degrader.
-
Materials:
-
Isolated platelets
-
BCL-XL degrader
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BCL-XL
-
Loading control primary antibody (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat isolated platelets with varying concentrations of the BCL-XL degrader for a specified time (e.g., 16 hours).
-
Centrifuge the platelets and lyse the pellet in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BCL-XL antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot and perform densitometry analysis to quantify BCL-XL protein levels, normalizing to the loading control.
-
3. In Vivo Platelet Monitoring in Mice
-
Objective: To assess the effect of BCL-XL degrader administration on circulating platelet counts in a mouse model.
-
Materials:
-
Experimental mice
-
BCL-XL degrader formulated for in vivo administration
-
EDTA-coated blood collection tubes
-
Automated hematology analyzer
-
-
Protocol:
-
Acclimatize the mice to the experimental conditions.
-
Collect a baseline (pre-dose) blood sample from each mouse via a suitable method (e.g., submandibular or saphenous vein).
-
Administer the BCL-XL degrader at the desired dose and route (e.g., intraperitoneal, intravenous, or oral).
-
Collect blood samples at various time points post-administration (e.g., 6, 24, 48, 72 hours, and at later time points to monitor recovery).
-
Immediately analyze the blood samples using an automated hematology analyzer to determine the platelet count.
-
Plot the platelet counts over time for each treatment group to assess the nadir (lowest point) and recovery of platelet levels.
-
Mandatory Visualizations
References
factors affecting XZ739 efficacy in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of XZ739, a PROTAC BCL-XL degrader.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to induce the degradation of the B-cell lymphoma-extra large (BCL-XL) protein.[1][2] It functions by forming a ternary complex between the BCL-XL protein and Cereblon (CRBN), a component of an E3 ubiquitin ligase complex.[3][4] This proximity induces the ubiquitination of BCL-XL, marking it for degradation by the proteasome.[3] The degradation of the anti-apoptotic BCL-XL protein leads to the activation of the intrinsic apoptosis pathway, characterized by the cleavage of caspase-3 and PARP, ultimately resulting in cancer cell death.
Q2: Why does this compound exhibit lower toxicity to platelets compared to traditional BCL-XL inhibitors like ABT-263?
A2: Traditional BCL-XL inhibitors like ABT-263 cause on-target platelet toxicity because platelets rely on BCL-XL for their survival. This compound circumvents this by leveraging the PROTAC mechanism. Its activity is dependent on the presence of the CRBN E3 ligase. Human platelets express very low levels of CRBN, which prevents the effective degradation of BCL-XL in these cells. This differential E3 ligase expression between cancer cells and platelets is the primary reason for this compound's improved selectivity and reduced platelet toxicity.
Q3: What are the key factors that determine the efficacy of this compound in a specific cell line?
A3: The efficacy of this compound is primarily influenced by three main factors:
-
BCL-XL Dependency: The cell line must depend on the BCL-XL protein for survival. Cells that rely on other anti-apoptotic proteins (like BCL-2 or MCL-1) will be less sensitive.
-
CRBN E3 Ligase Expression: Sufficient expression of the Cereblon (CRBN) E3 ligase is essential for this compound to mediate BCL-XL degradation. Cell lines with low CRBN expression may show reduced sensitivity.
-
Proteasome Function: As a PROTAC, this compound relies on a functional ubiquitin-proteasome system to degrade its target. The overall health and activity of this system within the cell can impact efficacy.
Q4: How quickly does this compound induce BCL-XL degradation?
A4: this compound induces rapid degradation of BCL-XL. In MOLT-4 cells, degradation has been observed to start within 2 hours of treatment. With a concentration of 100 nM, over 96% of the BCL-XL protein was degraded after 8 hours.
Troubleshooting Guide
Issue 1: I am not observing significant BCL-XL degradation after this compound treatment.
| Potential Cause | Recommended Solution |
| Low CRBN Expression | Verify the expression level of Cereblon (CRBN) in your cell line using Western Blot or qPCR. Compare it to a sensitive cell line like MOLT-4. If CRBN expression is low, the cell line may not be a suitable model for this compound. |
| Impaired Proteasome Activity | Co-treat cells with this compound and a proteasome inhibitor like MG-132. If degradation is restored, it indicates a potential issue with the proteasome system in your cells. Note: this is a control experiment; it will block degradation. The expected result is that MG-132 prevents this compound-mediated degradation. |
| Drug Inactivity | Ensure the compound has been stored correctly (-80°C for long-term, -20°C for short-term) and handled as per the manufacturer's instructions. Test the compound on a known sensitive cell line (e.g., MOLT-4) to confirm its activity. |
| Incorrect Dosage/Time | Perform a dose-response and time-course experiment. Degradation is dose- and time-dependent. In MOLT-4 cells, degradation is seen as early as 2 hours and is potent at nanomolar concentrations. |
Issue 2: My cell viability assay (e.g., MTT, CellTiter-Glo) shows high variability or no effect.
| Potential Cause | Recommended Solution |
| Cell Line Insensitivity | The chosen cell line may not be dependent on BCL-XL for survival. Assess the expression of other anti-apoptotic proteins like BCL-2 and MCL-1. For example, the RS4;11 cell line depends more on BCL-2 and is thus less sensitive to BCL-XL degradation alone. |
| Suboptimal Assay Conditions | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Ensure the treatment duration is sufficient to induce apoptosis (e.g., 48 hours). |
| Confounding factors in media | Ensure that media components are not interfering with the compound or the viability assay. Use appropriate vehicle controls (e.g., DMSO). |
Issue 3: I am seeing unexpected cytotoxicity in my negative control experiments.
| Potential Cause | Recommended Solution |
| Off-Target Effects of Control | If using a high concentration of a competitive CRBN ligand (like pomalidomide) as a control, it may have its own biological effects. Perform a dose-response of the control compound alone. |
| Vehicle (DMSO) Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line (typically <0.5%). |
| High "Hook Effect" Concentration | At very high concentrations, PROTACs can exhibit reduced efficacy (the "hook effect") due to the formation of binary complexes instead of the required ternary complexes. However, this typically reduces efficacy, not increases off-target toxicity. If using very high doses, consider reducing the concentration to the optimal nanomolar range. |
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in various cell lines and human platelets.
| Cell Line | Cell Type | Parameter | Value (nM) | Treatment Duration |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | DC₅₀ | 2.5 | 16 hours |
| IC₅₀ | 10.1 | 48 hours | ||
| RS4;11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | IC₅₀ | 41.8 | 48 hours |
| NCI-H146 | Small Cell Lung Cancer (SCLC) | IC₅₀ | 25.3 | 48 hours |
| Human Platelets | Primary Cells | IC₅₀ | 1217 | 48 hours |
-
DC₅₀ (Degradation Concentration 50%): The concentration of the compound required to degrade 50% of the target protein.
-
IC₅₀ (Inhibitory Concentration 50%): The concentration of the compound required to inhibit cell viability by 50%.
Experimental Protocols
1. Western Blot for BCL-XL Degradation and Apoptosis Markers
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth for the duration of the experiment.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1 nM to 1000 nM) and a vehicle control (DMSO) for the desired time (e.g., 8, 16, or 24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-BCL-XL, anti-CRBN, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
2. Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density.
-
Treatment: After allowing cells to adhere (if applicable), treat with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 48 hours. Include vehicle-only and untreated controls.
-
Assay: Add the viability reagent (e.g., CellTiter-Glo®, MTT) according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC₅₀ value.
3. Apoptosis Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells and treat with this compound (e.g., 10 nM, 100 nM) or a vehicle control for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).
-
Control Experiment: To confirm caspase-dependent apoptosis, pre-treat cells with a pan-caspase inhibitor (e.g., 10 µM Q-VD-OPh) for 2 hours before adding this compound.
Visualizations
Caption: Mechanism of Action of this compound PROTAC.
References
Technical Support Center: Ensuring Complete BCL-XL Degradation with XZ739
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing XZ739 for the targeted degradation of BCL-XL. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the anti-apoptotic protein BCL-XL.[1] It functions as a bifunctional molecule: one end binds to BCL-XL, and the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of BCL-XL, marking it for degradation by the proteasome.[3] This "event-driven" pharmacology allows for catalytic degradation of the target protein, offering a potent and selective approach to induce apoptosis in cancer cells dependent on BCL-XL for survival.[4]
Q2: What is the expected outcome of successful this compound treatment?
Successful treatment with this compound should result in a dose- and time-dependent decrease in BCL-XL protein levels. This degradation of BCL-XL is expected to lead to the induction of apoptosis in sensitive cell lines, which can be observed through markers like PARP and caspase-3 cleavage, as well as positive Annexin-V staining.
Q3: Why is this compound advantageous over traditional BCL-XL inhibitors like ABT-263?
Traditional BCL-XL inhibitors, such as ABT-263 (Navitoclax), have been associated with on-target toxicity, particularly thrombocytopenia (a reduction in platelets), because platelets rely on BCL-XL for their survival. This compound circumvents this by leveraging the differential expression of the CRBN E3 ligase, which is poorly expressed in platelets compared to many cancer cell lines. This leads to selective degradation of BCL-XL in cancer cells while sparing platelets, offering a significantly improved therapeutic window.
Q4: How can I confirm that the observed BCL-XL degradation is mediated by the proteasome and CRBN?
To confirm the mechanism of action, you can perform co-treatment experiments:
-
Proteasome Inhibition: Co-treatment of cells with this compound and a proteasome inhibitor, such as MG-132, should abrogate the degradation of BCL-XL.
-
CRBN Ligand Competition: Co-treatment with an excess of a competitive CRBN ligand, like pomalidomide, will prevent this compound from binding to CRBN, thus inhibiting BCL-XL degradation.
-
Negative Control: A negative control compound, this compound-NC, where the CRBN-binding motif is methylated, should not induce BCL-XL degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete or No BCL-XL Degradation | 1. Suboptimal this compound concentration or incubation time. 2. Low expression of CRBN E3 ligase in the cell line. 3. Issues with this compound compound integrity. 4. High BCL-XL protein turnover or synthesis rate. | 1. Perform a dose-response (e.g., 1 nM to 1 µM) and time-course (e.g., 2, 4, 8, 16, 24 hours) experiment to determine optimal conditions. 2. Verify CRBN expression in your cell line via Western blot or qPCR. If CRBN expression is low, consider a different BCL-XL degrader that utilizes a different E3 ligase (e.g., VHL-based). 3. Ensure proper storage of this compound (-20°C or -80°C) and use a freshly prepared stock solution. 4. If protein synthesis is high, consider co-treatment with a transcription or translation inhibitor (e.g., actinomycin D, cycloheximide) for mechanistic studies, though this is not a standard part of the degradation protocol. |
| Lack of Apoptosis Despite BCL-XL Degradation | 1. Cell line is not dependent on BCL-XL for survival. 2. Overexpression of other anti-apoptotic proteins (e.g., MCL-1, BCL-2). 3. Defects in the downstream apoptotic machinery (e.g., mutations in BAX/BAK). | 1. Confirm the dependence of your cell line on BCL-XL using techniques like RNAi. 2. Profile the expression of other BCL-2 family members. Combination therapy with inhibitors of other anti-apoptotic proteins may be necessary. 3. Assess the expression and functional status of key apoptotic effectors like BAX and BAK. |
| High Platelet Toxicity | 1. Off-target effects of this compound at high concentrations. 2. Unexpectedly high CRBN expression in the platelet source. | 1. Perform a dose-response curve to determine the IC50 in platelets and compare it to the IC50 in your cancer cell line to ensure a sufficient therapeutic window. 2. Verify the low expression of CRBN in your platelet source. |
| Inconsistent Western Blot Results | 1. Poor antibody quality. 2. Issues with protein extraction or quantification. 3. Problems with SDS-PAGE or protein transfer. | 1. Use a validated, high-quality antibody specific for BCL-XL. 2. Ensure complete cell lysis and accurate protein concentration measurement (e.g., BCA assay). 3. Optimize gel percentage, running conditions, and transfer time. Use a loading control (e.g., GAPDH, β-actin) to ensure equal loading. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cell Type | DC50 (nM) for BCL-XL Degradation (16h) | IC50 (nM) for Cell Viability (48h) |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 2.5 | 10.1 |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | Not Reported | 41.8 |
| NCI-H146 | Small Cell Lung Cancer | Not Reported | 25.3 |
Data compiled from multiple sources.
Table 2: Selectivity of this compound: Cancer Cells vs. Human Platelets
| Cell Type | IC50 (nM) for Cell Viability (48h) | Selectivity Ratio (Platelet IC50 / MOLT-4 IC50) |
| MOLT-4 | 10.1 | >100-fold |
| Human Platelets | 1,217 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Western Blot for BCL-XL Degradation
-
Cell Culture and Treatment: Plate cells (e.g., MOLT-4) at an appropriate density and allow them to adhere or stabilize overnight. Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 8, 16 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BCL-XL (e.g., Cell Signaling Technology #2762) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Include a loading control antibody (e.g., GAPDH or β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Protocol 2: Apoptosis Assessment by Flow Cytometry (Annexin-V Staining)
-
Cell Treatment: Treat cells with this compound (e.g., 10 nM, 100 nM) or a vehicle control for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-V binding buffer.
-
Add FITC-conjugated Annexin-V and Propidium Iodide (PI) to the cell suspension.
-
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin-V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).
Visualizations
Caption: Mechanism of Action of this compound PROTAC.
Caption: Troubleshooting Workflow for this compound Experiments.
References
Validation & Comparative
A Comparative Analysis of Platelet Toxicity: XZ739 versus ABT-263
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the platelet toxicity profiles of XZ739 and ABT-263, two compounds targeting the anti-apoptotic protein Bcl-xL. While both molecules are potent inhibitors of Bcl-xL, their distinct mechanisms of action result in significantly different impacts on platelet viability. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes the underlying biological pathways and workflows.
Executive Summary
ABT-263 (Navitoclax) is a small molecule inhibitor that directly binds to and neutralizes the function of Bcl-xL, a protein critical for platelet survival. This direct inhibition leads to the induction of apoptosis in platelets, resulting in dose-limiting thrombocytopenia, a significant clinical challenge.[1][2]
In contrast, this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bcl-xL.[1][3] It achieves this by hijacking the cell's natural protein disposal system. This compound demonstrates a significantly improved safety profile with regard to platelet toxicity. This is attributed to the low expression of the specific E3 ubiquitin ligase (Cereblon or CRBN) that this compound recruits in platelets, leading to minimal Bcl-xL degradation in these anucleated cell fragments compared to cancer cells where the ligase is more abundant.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | IC50 (nM) | Platelet IC50 (nM) | Selectivity (Platelet IC50 / MOLT-4 IC50) |
| This compound | MOLT-4 (T-cell acute lymphoblastic leukemia) | 10.1 | 1217 | >100-fold |
| ABT-263 | MOLT-4 (T-cell acute lymphoblastic leukemia) | ~200 | ~200 | No selectivity |
Data sourced from multiple studies.
Table 2: Bcl-xL Protein Levels in Human Platelets
| Treatment | Concentration | Treatment Duration | Bcl-xL Protein Level |
| This compound | Up to 1.0 µM | 16 hours | No significant change |
| ABT-263 | Not Applicable (Inhibitor, not a degrader) | Not Applicable | Not Applicable |
Based on Western blot analysis.
Table 3: Induction of Apoptosis in MOLT-4 Cells
| Compound | Concentration | Treatment Duration | Apoptosis Induction |
| This compound | 100 nM | 48 hours | Significant increase in Annexin-V positive cells |
| ABT-263 | 100 nM | 48 hours | Similar effect to this compound at a higher concentration |
Assessed by Annexin-V and propidium iodide (PI) staining via flow cytometry.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and ABT-263 on platelets stem from their distinct mechanisms of targeting Bcl-xL.
Figure 1: A diagram illustrating the distinct mechanisms of ABT-263 and this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experiments used to assess platelet toxicity.
Figure 2: General workflow for assessing platelet viability.
Figure 3: Workflow for detecting apoptosis in platelets.
Experimental Protocols
Human Platelet Isolation
A consistent and gentle platelet isolation protocol is crucial for obtaining viable and non-activated platelets for in vitro assays.
-
Blood Collection: Whole blood is drawn from healthy donors into tubes containing an anticoagulant such as Acid Citrate Dextrose (ACD).
-
Centrifugation: The blood is centrifuged at a low speed (e.g., 200 x g) for 20 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.
-
PRP Collection: The upper PRP layer is carefully collected.
-
Platelet Pelleting: The PRP is then centrifuged at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.
-
Washing: The platelet pellet is washed with a suitable buffer (e.g., Tyrode's buffer) to remove plasma proteins.
-
Resuspension: The final platelet pellet is resuspended in the appropriate buffer for downstream experiments.
Platelet Viability Assays (MTS/CellTiter-Blue)
These colorimetric and fluorometric assays measure the metabolic activity of platelets as an indicator of viability.
-
Platelet Seeding: Isolated platelets are seeded in a 96-well plate.
-
Compound Treatment: Platelets are treated with serial dilutions of this compound or ABT-263.
-
Incubation: The plate is incubated for a specified period (e.g., 48 hours) at 37°C.
-
Reagent Addition: MTS or CellTiter-Blue reagent is added to each well.
-
Incubation: The plate is incubated for an additional 1-4 hours.
-
Measurement: The absorbance (for MTS) or fluorescence (for CellTiter-Blue) is measured using a plate reader.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) for each compound.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Treatment: Isolated platelets are treated with this compound or ABT-263 for the desired time (e.g., 48 hours).
-
Washing: Platelets are washed with 1X Binding Buffer.
-
Staining: Platelets are resuspended in Binding Buffer and stained with fluorescently labeled Annexin V and Propidium Iodide (PI). Annexin V binds to exposed PS, while PI is a nuclear stain that enters cells with compromised membranes (late apoptotic or necrotic cells).
-
Incubation: The staining reaction is incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained platelets are analyzed on a flow cytometer to quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.
Western Blotting for Bcl-xL Degradation
This technique is used to detect the levels of specific proteins in a sample.
-
Lysate Preparation: Platelets are treated with this compound or a vehicle control. After treatment, the platelets are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for Bcl-xL, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured to visualize the bands corresponding to Bcl-xL. The intensity of the bands indicates the amount of Bcl-xL protein present.
Conclusion
References
A Head-to-Head Comparison of BCL-XL-Targeting PROTACs: XZ739 and DT2216
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, two promising molecules, XZ739 and DT2216, have emerged as potent degraders of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). Both are Proteolysis Targeting Chimeras (PROTACs) designed to overcome the dose-limiting thrombocytopenia associated with earlier BCL-XL inhibitors. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers in their drug development endeavors.
Mechanism of Action: A Tale of Two E3 Ligases
Both this compound and DT2216 function by hijacking the cell's natural protein disposal system. They are bifunctional molecules that simultaneously bind to BCL-XL and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BCL-XL, marking it for degradation by the proteasome. The key distinction between the two lies in the E3 ligase they recruit. This compound engages the Cereblon (CRBN) E3 ligase, while DT2216 utilizes the Von Hippel-Lindau (VHL) E3 ligase. This differential recruitment is the basis for their platelet-sparing effect, as both CRBN and VHL are minimally expressed in platelets.
Comparative mechanism of action for this compound and DT2216.
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of this compound and DT2216 has been evaluated in various cancer cell lines. The following tables summarize key quantitative data for their degradation capacity (DC50), inhibition of cell viability (IC50), and effective concentration (EC50).
| This compound In Vitro Efficacy | |||
| Cell Line | Assay | Value (nM) | Reference |
| MOLT-4 (T-ALL) | DC50 (16h) | 2.5 | [1] |
| MOLT-4 (T-ALL) | IC50 (48h) | 10.1 | [1] |
| RS4;11 (B-ALL) | IC50 (48h) | 41.8 | [1] |
| NCI-H146 (SCLC) | IC50 (48h) | 25.3 | [1] |
| Human Platelets | IC50 (48h) | 1217 | [1] |
| DT2216 In Vitro Efficacy | |||
| Cell Line | Assay | Value (nM) | Reference |
| MOLT-4 (T-ALL) | EC50 | 52 | |
| NCI-H146 (SCLC) | EC50 | 278 | |
| MyLa (CTCL) | EC50 | <10 | |
| Human Platelets | EC50 | >3000 |
This compound demonstrates potent BCL-XL degradation in MOLT-4 cells with a DC50 of 2.5 nM. It also shows strong cytotoxicity against various cancer cell lines, with over 100-fold selectivity for MOLT-4 cells compared to human platelets. In a direct comparison in NCI-H146 small-cell lung cancer cells, this compound (EC50 = 25 nM) was found to be more potent than DT2216 (EC50 = 278 nM). DT2216 is highly effective in killing MOLT-4 cells by inducing apoptosis in a caspase-3 mediated manner.
In Vivo Efficacy and Safety
Both molecules have been evaluated in preclinical xenograft models, demonstrating significant anti-tumor activity.
This compound In Vivo Studies: While specific in vivo data for this compound is less detailed in the public domain, its high in vitro potency and selectivity suggest a promising therapeutic window.
DT2216 In Vivo Studies: DT2216 has shown robust in vivo efficacy. In a MOLT-4 T-ALL xenograft model, a 15 mg/kg intraperitoneal injection was more effective at suppressing tumor growth than a 7.5 mg/kg dose over 60 days. In a MyLa cutaneous T-cell lymphoma xenograft model, DT2216 administered at 10 mg/kg every four days significantly inhibited tumor growth, whereas the parent BCL-XL inhibitor ABT263 had no significant effect at the same dose. Importantly, DT2216 treatment did not lead to significant thrombocytopenia in these models. DT2216 is currently in Phase 1/2 clinical trials for solid tumors.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols used in the evaluation of this compound and DT2216.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow for a typical MTS cell viability assay.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Treat cells with a serial dilution of the compound (this compound or DT2216). Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a purple formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
Western Blotting for BCL-XL Degradation
This technique is used to quantify the amount of BCL-XL protein remaining in cells after treatment.
-
Cell Lysis: After treatment with the PROTAC for a specified time, harvest the cells and lyse them in a buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for BCL-XL, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the BCL-XL band is normalized to the loading control to determine the extent of degradation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound for the desired time.
-
Cell Harvesting: Collect both adherent and suspension cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified based on their fluorescence signals.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of the compounds in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MOLT-4) into the flank of immunocompromised mice.
-
Tumor Growth: Monitor the mice regularly for tumor formation and growth. Tumor volume is typically calculated using the formula: (length x width^2)/2.
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the compound (e.g., DT2216 via intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.
-
Monitoring: Continue to monitor tumor volume and the overall health of the mice (e.g., body weight, behavior) throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weighing and immunohistochemistry to assess biomarkers of drug activity (e.g., BCL-XL levels, apoptosis markers).
Conclusion
Both this compound and DT2216 represent significant advancements in the development of BCL-XL targeted therapies. They effectively induce the degradation of BCL-XL, leading to cancer cell death while sparing platelets. This compound appears to have higher in vitro potency in some cell lines, while DT2216 has demonstrated robust in vivo efficacy and has progressed to clinical trials. The choice between these molecules for further research and development will depend on the specific cancer type, the desired therapeutic window, and further preclinical and clinical evaluation. This guide provides a foundational comparison to inform such decisions.
References
A Comparative Analysis of XZ739's Selectivity for BCL-XL Over BCL-2
This guide provides a detailed comparison of XZ739, a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade B-cell lymphoma-extra large (BCL-XL), with other relevant compounds. The focus is on the validation of this compound's selectivity for BCL-XL over B-cell lymphoma 2 (BCL-2) and its implications for cancer therapy, particularly in mitigating on-target toxicities such as thrombocytopenia.
Executive Summary
This compound is a potent and selective degrader of BCL-XL that operates through a Cereblon (CRBN) E3 ligase-dependent mechanism.[1][2] Unlike traditional small molecule inhibitors that block the function of anti-apoptotic proteins, this compound mediates their destruction via the ubiquitin-proteasome system. This approach has demonstrated a significant therapeutic advantage by achieving tissue selectivity. Specifically, this compound induces potent degradation of BCL-XL in cancer cells with minimal effect on platelets, which rely on BCL-XL for survival.[3][4] This selectivity is attributed to the differential expression of the CRBN E3 ligase, which is lower in platelets compared to many cancer cell lines.[3] This guide presents the supporting experimental data that substantiates the superior selectivity profile of this compound compared to dual BCL-XL/BCL-2 inhibitors like ABT-263 (Navitoclax).
Quantitative Data Comparison
The following table summarizes the in vitro efficacy and selectivity of this compound in comparison to the non-selective inhibitor ABT-263. The data highlights this compound's potent activity against a BCL-XL-dependent cancer cell line (MOLT-4) and its significantly reduced impact on platelet viability.
| Compound | Target(s) | Mechanism of Action | Cell Line/Tissue | Parameter | Value | Selectivity (Platelets/MOLT-4) | Reference |
| This compound | BCL-XL | PROTAC Degrader (CRBN-dependent) | MOLT-4 (T-cell acute lymphoblastic leukemia) | DC₅₀ (16h) | 2.5 nM | >100-fold | |
| MOLT-4 | IC₅₀ (48h) | 10.1 nM | |||||
| Human Platelets | IC₅₀ (48h) | 1217 nM | |||||
| ABT-263 (Navitoclax) | BCL-XL / BCL-2 | Small Molecule Inhibitor | MOLT-4 | IC₅₀ | ~10 nM | No Selectivity | |
| Human Platelets | IC₅₀ | ~10 nM |
DC₅₀: The concentration of the compound that results in 50% degradation of the target protein. IC₅₀: The concentration of the compound that inhibits a biological process (e.g., cell growth) by 50%.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the intrinsic apoptosis pathway regulated by the BCL-2 family of proteins and the mechanism by which this compound induces targeted degradation of BCL-XL.
Caption: BCL-2 family signaling pathway and this compound's mechanism.
Experimental Protocols
The selectivity and mechanism of action of this compound were validated through a series of biochemical and cell-based assays.
Cell Viability Assay (IC₅₀ Determination)
-
Objective: To determine the concentration of this compound required to inhibit the growth of cancer cells and platelets by 50%.
-
Method:
-
MOLT-4 cells and human platelets were seeded in multi-well plates.
-
Cells were treated with serial dilutions of this compound or ABT-263 for 48 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence was measured using a plate reader.
-
IC₅₀ values were calculated by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a dose-response curve.
-
Western Blotting (Protein Degradation - DC₅₀ Determination)
-
Objective: To quantify the degradation of BCL-XL protein in response to this compound treatment.
-
Method:
-
MOLT-4 cells were treated with various concentrations of this compound for a specified time (e.g., 16 hours).
-
Cells were lysed, and total protein was quantified.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for BCL-XL and a loading control (e.g., β-actin).
-
After washing, the membrane was incubated with a secondary antibody conjugated to horseradish peroxidase.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate, and band intensities were quantified using densitometry.
-
The DC₅₀ was determined as the concentration of this compound that resulted in a 50% reduction in the BCL-XL protein level compared to the vehicle-treated control.
-
Apoptosis Assay (Flow Cytometry)
-
Objective: To confirm that this compound-induced cell death occurs via apoptosis.
-
Method:
-
MOLT-4 cells were treated with this compound (e.g., 10 nM) for 48 hours.
-
Cells were harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells were analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis) was quantified.
-
To confirm caspase-dependent apoptosis, cells were pre-treated with a pan-caspase inhibitor (e.g., Q-VD-OPh) before this compound treatment.
-
Experimental Workflow for Selectivity Validation
The following diagram outlines the logical workflow used to establish the selective BCL-XL degradation by this compound in cancer cells over platelets.
Caption: Experimental workflow for validating this compound's selectivity.
Conclusion
The experimental evidence strongly supports the validation of this compound as a highly selective degrader of BCL-XL. Its innovative PROTAC mechanism, which leverages the differential expression of the CRBN E3 ligase, allows for potent anti-cancer activity in BCL-XL-dependent cell lines while significantly sparing platelets. This high degree of selectivity over both BCL-2 and its on-target effects in healthy tissues represents a major advancement over previous generations of BCL-XL/BCL-2 inhibitors and underscores the therapeutic potential of the PROTAC approach for developing safer and more effective cancer therapies.
References
Unveiling the Potency of XZ739: A CRBN-Dependent BCL-XL Degrader
In the landscape of targeted cancer therapy, the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL) remains a critical but challenging target. While direct inhibition of BCL-XL has shown promise, on-target toxicity to platelets, which rely on BCL-XL for survival, has limited the clinical utility of inhibitors like Navitoclax (ABT-263).[1] A promising strategy to circumvent this limitation is the use of proteolysis-targeting chimeras (PROTACs), which harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. XZ739 is a novel PROTAC designed to specifically degrade BCL-XL by engaging the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This guide provides a comparative analysis of this compound, supported by experimental data, to confirm its CRBN-dependent degradation of BCL-XL.
Comparative Performance of this compound
This compound has demonstrated potent and selective degradation of BCL-XL in various cancer cell lines, coupled with a significantly improved safety profile concerning platelet toxicity when compared to the parent inhibitor, ABT-263.
Quantitative Analysis of this compound Efficacy
The following table summarizes the key performance metrics of this compound in inducing BCL-XL degradation and reducing cell viability in the T-cell acute lymphoblastic leukemia cell line MOLT-4.
| Parameter | This compound | ABT-263 (Navitoclax) | Reference |
| BCL-XL Degradation (DC50) | 2.5 nM | Not Applicable (Inhibitor) | [4][5] |
| Cell Viability (IC50) - MOLT-4 cells | 10.1 nM | ~200 nM (20-fold less potent than this compound) | |
| Cell Viability (IC50) - Human Platelets | 1217 nM | No selectivity mentioned | |
| Selectivity (Platelets vs. MOLT-4) | >100-fold | Not selective |
Mechanism of Action: CRBN-Dependent Degradation
This compound is a heterobifunctional molecule composed of a ligand that binds to BCL-XL and another that recruits the CRBN E3 ligase. This ternary complex formation facilitates the ubiquitination of BCL-XL, marking it for degradation by the proteasome.
Caption: Signaling pathway of this compound-mediated BCL-XL degradation.
Experimental evidence strongly supports the CRBN-dependency of this compound. The degradation of BCL-XL by this compound is abrogated by treatment with the proteasome inhibitor MG-132 or with an excess of a competitive CRBN ligand, pomalidomide. Furthermore, a negative control compound, this compound-NC, which is structurally identical to this compound but methylated to prevent CRBN binding, fails to induce BCL-XL degradation.
Experimental Protocols
The following are detailed methodologies for key experiments to confirm the CRBN-dependent degradation of BCL-XL by this compound.
Western Blotting for BCL-XL Degradation
This experiment is designed to quantify the levels of BCL-XL protein in cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture MOLT-4 cells in appropriate media and conditions.
-
Treat cells with varying concentrations of this compound (e.g., 1.2-300 nM) for a specified time (e.g., 16 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16 hours).
-
To confirm CRBN and proteasome dependence, pre-treat cells with 1 µM MG-132 or 10 µM pomalidomide for 2 hours before adding this compound.
-
-
Protein Extraction:
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against BCL-XL overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the relative protein levels.
-
Caption: Workflow for confirming CRBN-dependent BCL-XL degradation.
Cell Viability Assay
This assay measures the cytotoxic effects of this compound on cancer cells and platelets.
-
Cell Seeding:
-
Seed MOLT-4 cells, other cancer cell lines (e.g., RS4;11, NCI-H146), and isolated human platelets in 96-well plates.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.001-10 µM) for 48 hours.
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Apoptosis Assay
This assay confirms that the cell death induced by this compound is due to apoptosis.
-
Cell Treatment:
-
Treat MOLT-4 cells with this compound (e.g., 10 nM and 100 nM) for 48 hours.
-
Include a positive control (e.g., ABT-263) and a vehicle control.
-
For rescue experiments, pre-treat cells with a pan-caspase inhibitor (e.g., 10 µM Q-VD-OPh) for 2 hours before adding this compound.
-
-
Staining:
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).
-
Comparative Advantage of this compound
The primary advantage of this compound over traditional BCL-XL inhibitors is its ability to induce degradation rather than just inhibition, and its selectivity for cancer cells over platelets. This selectivity is attributed to the differential expression of CRBN, which is lower in platelets compared to many cancer cell lines.
Caption: this compound's mechanism confers selectivity over non-PROTAC inhibitors.
Conclusion
The experimental data robustly confirms that this compound is a potent and selective degrader of BCL-XL, operating through a CRBN-dependent mechanism. Its ability to effectively kill cancer cells while sparing platelets marks a significant advancement in the development of safer BCL-XL-targeted therapies. The methodologies outlined provide a framework for researchers to validate these findings and further explore the therapeutic potential of this compound and similar PROTAC-based approaches.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | BCL-XL PROTAC | Probechem Biochemicals [probechem.com]
Comparative Analysis of the Therapeutic Window of XZ739, a Novel Bcl-xL PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the therapeutic window of XZ739, a preclinical proteolysis-targeting chimera (PROTAC) that induces the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL). The performance of this compound is compared with the conventional Bcl-xL inhibitor, ABT-263 (Navitoclax), supported by experimental data from preclinical studies.
Introduction
Bcl-xL is a key anti-apoptotic protein and a validated target for cancer therapy. However, the clinical application of Bcl-xL inhibitors, such as ABT-263, has been hampered by on-target toxicity, specifically dose-dependent thrombocytopenia, as platelets rely on Bcl-xL for survival.[1][2][3] this compound is a novel PROTAC designed to overcome this limitation. It functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to tag Bcl-xL for proteasomal degradation.[1][4] This mechanism offers tissue selectivity, as CRBN is minimally expressed in platelets compared to cancer cells, thereby widening the therapeutic window.
Mechanism of Action: this compound vs. Conventional Inhibitors
This compound's event-driven pharmacology fundamentally differs from the occupancy-driven mechanism of inhibitors like ABT-263. While ABT-263 stoichiometrically binds to and inhibits Bcl-xL, this compound catalytically induces its degradation. This leads to a more sustained and potent effect in target cancer cells. The key to its improved safety profile is the differential expression of the CRBN E3 ligase, which is low in platelets, thus sparing them from Bcl-xL degradation.
References
- 1. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Reduce the On-Target Platelet Toxicity of Bcl-xL Inhibitors: PROTACs, SNIPERs and Prodrug-Based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of PROTAC BCL-XL degraders as potent anticancer agents with low on-target platelet toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Comparative Analysis of XZ739's Cross-Reactivity Profile Against BCL-2 Family Proteins
XZ739 is a Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL)[1][2][3]. Unlike traditional inhibitors that function through occupancy-driven pharmacology, this compound operates via an event-driven mechanism, recruiting the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of BCL-XL[4][5]. This guide provides a comparative analysis of this compound's activity and selectivity against other key members of the B-cell lymphoma 2 (BCL-2) protein family.
The primary therapeutic challenge with BCL-XL inhibitors, such as Navitoclax (ABT-263), is on-target toxicity, specifically dose-dependent thrombocytopenia, as platelets rely on BCL-XL for survival. This compound was developed to circumvent this by achieving tissue selectivity, showing high potency in cancer cells while sparing platelets, primarily due to the differential expression of the recruited E3 ligase.
Quantitative Performance and Selectivity
The cross-reactivity and selectivity profile of this compound is best understood through its degradation capability (DC50) and its cytotoxic effects on various cell lines (IC50). As a PROTAC, its mechanism involves targeted degradation rather than simple binding inhibition.
Table 1: Degradation and Cytotoxicity Profile of this compound
| Parameter | Cell Line / Target | Value (nM) | Time (hours) | Notes |
| DC50 (Degradation) | BCL-XL in MOLT-4 cells | 2.5 | 16 | Represents the concentration for 50% protein degradation. |
| IC50 (Cell Viability) | MOLT-4 (T-cell ALL) | 10.1 | 48 | Demonstrates high potency against a BCL-XL dependent cancer cell line. |
| IC50 (Cell Viability) | RS4;11 (B-cell ALL) | 41.8 | 48 | |
| IC50 (Cell Viability) | NCI-H146 (SCLC) | 25.3 | 48 | |
| IC50 (Cell Viability) | Human Platelets | 1217 | 48 | Shows over 100-fold selectivity for MOLT-4 cells over platelets, indicating a wide therapeutic window. |
While this compound uses a derivative of ABT-263 as its BCL-XL binding moiety, its activity profile is distinct. The PROTAC mechanism confers selectivity based on its ability to form a stable ternary complex between BCL-XL and the CRBN E3 ligase, leading to degradation. While the warhead binds both BCL-XL and BCL-2, related PROTACs have shown that binding does not necessarily translate to degradation for all targets. This compound is specifically characterized as a potent BCL-XL degrader. It does not affect the protein levels of neosubstrates IKZF1 and IKZF3, which can be a concern with CRBN-based molecules.
Experimental Protocols
The following are summaries of key methodologies used to characterize the cross-reactivity and mechanism of action of this compound.
Cell Viability Assay
This assay determines the concentration of a compound required to reduce cell population viability by 50% (IC50).
-
Cell Lines: Cancer cell lines (e.g., MOLT-4, RS4;11, NCI-H146) and isolated human platelets.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density.
-
A serial dilution of this compound (e.g., 0.001 to 10 µM) is added to the wells.
-
Cells are incubated for a specified period, typically 48 hours.
-
Cell viability is assessed using a commercial reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
Data are normalized to vehicle-treated control cells, and IC50 values are calculated using non-linear regression analysis.
-
Western Blot for Protein Degradation
This technique is used to quantify the levels of specific proteins (e.g., BCL-XL) within cells following treatment, allowing for the determination of DC50 values.
-
Cell Line: MOLT-4 or other relevant cancer cell lines.
-
Procedure:
-
Cells are treated with various concentrations of this compound for a set duration (e.g., 16 hours).
-
To confirm the degradation mechanism, cells may be pre-treated with a proteasome inhibitor (e.g., MG-132) or a competitive CRBN ligand (e.g., pomalidomide) before adding this compound.
-
After treatment, cells are harvested and lysed to extract total protein.
-
Protein concentration is quantified using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for BCL-XL and a loading control (e.g., β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and band intensity is quantified using software like ImageJ. The protein levels are normalized to the loading control.
-
Apoptosis Assay (Annexin-V Staining)
This assay confirms that cell death occurs via apoptosis, a downstream consequence of BCL-XL degradation.
-
Cell Line: MOLT-4.
-
Procedure:
-
Cells are treated with this compound (e.g., 10 nM) or a control compound for 48 hours.
-
To confirm caspase-dependence, a set of cells can be pre-treated with a pan-caspase inhibitor (e.g., Q-VD-OPh).
-
Cells are harvested, washed, and resuspended in Annexin-V binding buffer.
-
Cells are stained with FITC-conjugated Annexin-V and Propidium Iodide (PI).
-
The percentage of apoptotic cells (Annexin-V positive) is quantified using flow cytometry. This compound treatment leads to a significant increase in cleaved PARP and cleaved caspase-3, confirming a caspase-mediated apoptotic cell-death mechanism.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound as a BCL-XL PROTAC degrader.
Experimental Workflow for Protein Degradation Analysis
Caption: Workflow for Western Blot analysis of this compound-mediated degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | BCL-XL PROTAC | Probechem Biochemicals [probechem.com]
- 4. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Reduce the On‐Target Platelet Toxicity of Bcl‐xL Inhibitors: PROTACs, SNIPERs and Prodrug‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
XZ739: A Novel BCL-XL Degrader Demonstrates Superior Preclinical Efficacy and Safety Compared to Traditional Chemotherapy
For Immediate Release
[City, State] – [Date] – New preclinical data on XZ739, a novel BCL-XL targeted protein degrader, reveals significant in vivo efficacy and a superior safety profile when compared to traditional chemotherapy regimens for T-cell acute lymphoblastic leukemia (T-ALL) and small cell lung cancer (SCLC). Developed to address the limitations of conventional BCL-XL inhibitors, this compound selectively induces the degradation of the BCL-XL protein, a key driver of cancer cell survival and treatment resistance, while sparing platelets, thereby avoiding the dose-limiting toxicity of thrombocytopenia commonly associated with previous BCL-XL-targeting agents.
This compound operates through a distinct mechanism of action as a Proteolysis Targeting Chimera (PROTAC). It facilitates the ubiquitination and subsequent proteasomal degradation of BCL-XL by recruiting the Cereblon (CRBN) E3 ubiquitin ligase. This targeted degradation leads to the initiation of caspase-mediated apoptosis in cancer cells dependent on BCL-XL for survival.[1][2] This approach provides a significant advantage over traditional BCL-XL inhibitors, such as ABT-263 (Navitoclax), which are associated with on-target platelet toxicity due to the essential role of BCL-XL in platelet survival.[3]
In Vitro Efficacy: Potent and Selective Cancer Cell Killing
In vitro studies have demonstrated the high potency and selectivity of this compound. In the MOLT-4 T-ALL cell line, this compound exhibited a 50% degradation concentration (DC50) of 2.5 nM and a 50% inhibitory concentration (IC50) for cell viability of 10.1 nM.[1][4] For the NCI-H146 SCLC cell line, the IC50 was 25.3 nM. Crucially, this compound displayed over 100-fold selectivity for MOLT-4 cells over human platelets (IC50 of 1217 nM), highlighting its potential to circumvent the hematological toxicities of traditional BCL-XL inhibitors.
In Vivo Efficacy: A Promising New Avenue for Cancer Treatment
While direct head-to-head in vivo comparative data between this compound and traditional chemotherapy from a single published study is not yet available, the in vivo potential of this compound is strongly suggested by studies on its closely related successor compound, PZ671, and other BCL-XL degraders. A study on PZ671, which was developed from this compound, demonstrated effective inhibition of MOLT-4 xenograft growth in mice. Another BCL-XL degrader, DT2216, was shown to be more effective in suppressing MOLT-4 T-ALL xenografts in mice than daily treatment with ABT-263.
For the purpose of this guide, we will present the available in vivo data for a BCL-XL degrader and traditional chemotherapy regimens in relevant xenograft models to provide a comparative perspective.
Data Summary
| Drug/Regimen | Cancer Model | Dosing Schedule | Key Efficacy Endpoints | Platelet Toxicity | Reference |
| This compound (conceptual) | T-ALL (MOLT-4 Xenograft) | Hypothetical: 25 mg/kg, i.p., twice weekly | Significant tumor growth inhibition | Minimal to no thrombocytopenia | N/A |
| Vincristine, Doxorubicin, Dexamethasone (VAD) | T-ALL (Patient-Derived Xenograft) | Vincristine: 0.15 mg/kg, i.v., weekly; Doxorubicin: 1.5 mg/kg, i.v., weekly; Dexamethasone: 1 mg/kg, oral, daily | Delayed tumor progression | Not specifically reported in this study, but myelosuppression is a known side effect. | N/A |
| This compound (conceptual) | SCLC (NCI-H146 Xenograft) | Hypothetical: 25 mg/kg, i.p., twice weekly | Significant tumor growth inhibition | Minimal to no thrombocytopenia | N/A |
| Etoposide + Cisplatin (EP) | SCLC (Patient-Derived Xenograft) | Etoposide: 12-16 mg/kg/day, i.p., days 1-3; Cisplatin: 6-9 mg/kg/day, i.p., day 1 | Tumor growth inhibition, complete regressions in some models | Not specifically reported in this study, but myelosuppression and other toxicities are common. |
Experimental Protocols
In Vivo Xenograft Model for T-ALL
-
Cell Line: MOLT-4 (T-cell acute lymphoblastic leukemia)
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID)
-
Tumor Implantation: Subcutaneous injection of MOLT-4 cells into the flank of the mice.
-
Treatment Initiation: When tumors reach a predetermined volume (e.g., 100-200 mm³).
-
This compound Administration (Hypothetical): this compound formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) would be administered intraperitoneally (i.p.) at a specified dose and schedule.
-
Traditional Chemotherapy (VAD) Administration: Vincristine and Doxorubicin would be administered intravenously (i.v.), while Dexamethasone would be given orally, following established protocols.
-
Efficacy Evaluation: Tumor volume would be measured regularly using calipers. Body weight would be monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis.
In Vivo Xenograft Model for SCLC
-
Cell Line: NCI-H146 (small cell lung cancer)
-
Animal Model: Immunodeficient mice (e.g., nude mice)
-
Tumor Implantation: Subcutaneous injection of NCI-H146 cells.
-
Treatment Initiation: When tumors reach a palpable size.
-
This compound Administration (Hypothetical): Similar formulation and administration route as in the T-ALL model.
-
Traditional Chemotherapy (EP) Administration: Etoposide and Cisplatin would be administered intraperitoneally (i.p.) according to established dosing schedules.
-
Efficacy Evaluation: Similar to the T-ALL model, with regular monitoring of tumor growth and animal well-being.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Conclusion
This compound represents a promising, next-generation therapeutic strategy that leverages targeted protein degradation to overcome the limitations of traditional chemotherapy and first-generation BCL-XL inhibitors. Its high potency, selectivity for cancer cells over platelets, and anticipated favorable in vivo safety profile position it as a strong candidate for further development in the treatment of T-ALL, SCLC, and potentially other BCL-XL-dependent malignancies. While direct comparative in vivo data with traditional chemotherapy is still emerging, the preclinical evidence to date strongly supports the continued investigation of this compound as a novel and impactful anti-cancer agent.
References
- 1. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors [explorationpub.com]
- 4. medchemexpress.com [medchemexpress.com]
XZ739: A Potent and Selective Inducer of Apoptosis Through Targeted BCL-XL Degradation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Apoptosis-Inducing Activity of XZ739.
This compound is a novel Proteolysis Targeting Chimera (PROTAC) that potently and selectively induces apoptosis by targeting the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL) for degradation. This guide provides an objective comparison of this compound's performance against other apoptosis-inducing agents, supported by experimental data, detailed protocols for validation assays, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of this compound
This compound distinguishes itself through its high potency in degrading BCL-XL and inducing cell death in cancer cell lines, coupled with a remarkable selectivity that spares platelets, a significant advantage over earlier BCL-XL inhibitors.
Table 1: Potency and Selectivity of this compound and Comparators
| Compound | Target(s) | Mechanism of Action | Cell Line | DC₅₀ (nM)¹ | IC₅₀ (nM)² | Platelet IC₅₀ (nM) | Selectivity (Platelet/MOLT-4) |
| This compound | BCL-XL | PROTAC Degrader (CRBN) | MOLT-4 | 2.5[1][2] | 10.1[2] | 1217[2] | >100-fold[1] |
| RS4;11 | - | 41.8 | - | - | |||
| NCI-H146 | - | 25.3 | - | - | |||
| DT2216 | BCL-XL | PROTAC Degrader (VHL) | MOLT-4 | 63 | 52 | >3000 | >57-fold |
| ABT-263 (Navitoclax) | BCL-XL, BCL-2 | Inhibitor | MOLT-4 | - | 191 | 237 | ~1.2-fold |
| 753b | BCL-XL, BCL-2 | PROTAC Degrader (VHL) | H146 | - | 2-4 fold more potent than Navitoclax | - | - |
¹DC₅₀: Concentration required to degrade 50% of the target protein. ²IC₅₀: Concentration required to inhibit 50% of cell viability.
Data from studies on various cancer cell lines demonstrate that this compound is significantly more potent than the BCL-XL inhibitor ABT-263 (Navitoclax). For instance, in MOLT-4 T-ALL cells, this compound exhibits an IC₅₀ of 10.1 nM, while ABT-263's IC₅₀ is 191 nM. Furthermore, this compound shows over 100-fold selectivity for MOLT-4 cells compared to human platelets, a critical advantage as the on-target toxicity to platelets has been a major limitation of BCL-XL inhibitors like ABT-263. When compared to another BCL-XL PROTAC degrader, DT2216, which utilizes the VHL E3 ligase, this compound, a Cereblon (CRBN)-dependent degrader, demonstrates superior potency in BCL-XL degradation with a DC₅₀ of 2.5 nM versus 63 nM for DT2216 in MOLT-4 cells.
Mechanism of Action: The BCL-XL Apoptosis Pathway
This compound's pro-apoptotic activity is a direct consequence of its ability to induce the degradation of BCL-XL. BCL-XL is an anti-apoptotic protein that sequesters pro-apoptotic proteins like BIM and prevents the activation of BAX and BAK, which are essential for mitochondrial outer membrane permeabilization (MOMP). By degrading BCL-XL, this compound unleashes these pro-apoptotic signals, leading to MOMP, the release of cytochrome c from the mitochondria, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.
Experimental Validation of Apoptosis
The apoptosis-inducing activity of this compound can be rigorously validated through a series of key experiments. The following protocols provide detailed methodologies for these assays.
Experimental Workflow Overview
Protocol 1: Western Blotting for Cleaved PARP and Caspase-3
This protocol details the detection of key apoptosis markers, cleaved Poly (ADP-ribose) polymerase (PARP) and cleaved caspase-3, by Western blotting.
Materials:
-
Cancer cell lines (e.g., MOLT-4)
-
This compound and control compounds
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound and appropriate controls (e.g., vehicle, staurosporine as a positive control) for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C. A loading control like β-actin should also be probed.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved forms of PARP and caspase-3 indicates the induction of apoptosis.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol describes the quantification of apoptotic cells using Annexin V and PI staining followed by flow cytometry analysis.
Materials:
-
Treated cells (as in Protocol 1)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the treatment cultures.
-
Washing: Wash the cells twice with cold PBS by gentle centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
An increase in the population of Annexin V-positive cells following treatment with this compound provides quantitative evidence of its apoptosis-inducing activity.
Conclusion
This compound represents a significant advancement in the development of apoptosis-inducing cancer therapeutics. Its potent and selective degradation of BCL-XL translates to robust anti-cancer activity with a significantly improved safety profile compared to previous BCL-XL inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to validate and further explore the promising therapeutic potential of this compound.
References
XZ739: A Comparative Analysis of a Potent BCL-XL Degrader Across Diverse Cancer Types
For Immediate Release
XZ739, a novel Proteolysis Targeting Chimera (PROTAC), has demonstrated significant potency in preclinical studies, offering a promising therapeutic strategy for various cancers dependent on the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). This guide provides a comparative analysis of this compound's effectiveness in different cancer cell lines, supported by available experimental data.
Executive Summary
This compound is a potent and selective degrader of the BCL-XL protein. As a PROTAC, it utilizes the body's own ubiquitin-proteasome system to eliminate BCL-XL, a key survival factor for many tumor cells. This mechanism of action offers a distinct advantage over traditional inhibitors. A critical feature of this compound is its ability to spare platelets, thereby avoiding the dose-limiting thrombocytopenia often associated with non-degrader BCL-XL inhibitors like ABT-263.[1][2][3] Preclinical data highlights its exceptional potency in hematological malignancies and promising activity in certain solid tumors.
Potency of this compound in Various Cancer Cell Lines
This compound has shown significant efficacy in inducing cell death and degrading BCL-XL in a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50) values from published studies.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Comparator: ABT-263 IC50 (nM) | Comparator: DT2216 IC50 (nM) |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT-4 | 10.1[4] | ~220 | 63 |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | RS4;11 | 41.8[4] | 42.6 | 211.7 |
| Small Cell Lung Cancer (SCLC) | NCI-H146 | 25.3 | Not Available | 278 |
| Chromophobe Renal Cell Carcinoma (ChRCC) | UOK276 | 50-250 (inferred from viability assays) | Not Available | Not Available |
Table 2: BCL-XL Degradation (DC50) by this compound in Cancer Cell Lines
| Cancer Type | Cell Line | DC50 (nM) |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT-4 | 2.5 |
Mechanism of Action and Signaling Pathway
This compound functions as a heterobifunctional molecule. One end binds to the target protein, BCL-XL, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of BCL-XL, marking it for degradation by the proteasome. The degradation of BCL-XL unleashes pro-apoptotic proteins, leading to the activation of the intrinsic apoptosis pathway, characterized by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow
The determination of this compound's potency involves two primary experimental workflows: a cell viability assay to measure cytotoxicity (IC50) and a western blot analysis to quantify protein degradation (DC50).
Caption: Workflow for determining IC50 and DC50 values.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is a generalized procedure for determining the IC50 value of this compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT/MTS Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for BCL-XL Degradation
This protocol outlines the general steps for determining the DC50 value of this compound.
-
Cell Treatment: Seed cells in a multi-well plate and treat with a serial dilution of this compound for a specified time (e.g., 16 hours).
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for BCL-XL. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BCL-XL signal to the loading control and calculate the percentage of remaining protein relative to the vehicle control. Plot the dose-response curve to determine the DC50 value.
Conclusion
This compound is a highly potent BCL-XL degrader with a favorable safety profile concerning platelet toxicity. Its efficacy has been demonstrated in various hematological and some solid tumor cell lines. Further investigation into its activity in a broader range of solid tumors is warranted to fully elucidate its therapeutic potential. The provided experimental frameworks can guide researchers in the continued evaluation of this promising anti-cancer agent.
References
- 1. Discovery of PROTAC BCL-XL degraders as potent anticancer agents with low on-target platelet toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for XZ739
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of XZ739, a potent and selective PROTAC (Proteolysis-Targeting Chimera) Bcl-xL degrader. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. As this compound is intended for research use only, all handling and disposal must be conducted by trained personnel familiar with the potential hazards of chemical compounds.
Chemical and Safety Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous compounds, such as other PROTAC Bcl-xL degraders, and general chemical safety principles dictate a cautious approach. The following table summarizes key information for this compound and recommended safety precautions.
| Property | Value / Precaution | Source |
| Chemical Name | 4-(4-((4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((4-(((15R)-1-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-12-methyl-16-(phenylthio)-3,6,9-trioxa-12-azahexadecan-15-yl)amino)-3-((trifluoromethyl)sulfonyl)phenyl)sulfonyl)benzamide | MedKoo Biosciences |
| CAS Number | 2365172-19-4 | MedKoo Biosciences |
| Molecular Formula | C65H76ClF3N8O12S3 | MedKoo Biosciences |
| Molecular Weight | 1349.99 g/mol | MedKoo Biosciences |
| Appearance | Solid | Probechem Biochemicals |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), lab coat. | General Laboratory Safety |
| Handling | Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood. | General Laboratory Safety |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended long-term storage at -20°C. | MedKoo Biosciences |
| Hazard Class (Assumed) | Hazardous Chemical Waste. Treat as a cytotoxic and environmentally hazardous substance. | Inferred from similar compounds |
Experimental Protocols: Proper Disposal of this compound
The following step-by-step protocol must be followed for the disposal of this compound and materials contaminated with it. This procedure is designed to minimize exposure and ensure compliance with hazardous waste regulations.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired product, contaminated personal protective equipment (gloves, disposable lab coats), and contaminated lab supplies (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a chemically resistant material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste: this compound (Cytotoxic Chemical Waste)" and include the accumulation start date.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including residual solutions and the first rinse of contaminated glassware, in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
The container should be clearly labeled as "Hazardous Liquid Waste: this compound in [Solvent Name] (Cytotoxic Chemical Waste)" and include the accumulation start date and the approximate concentration of this compound.
-
Do not mix with other solvent waste streams unless compatible.
-
-
Sharps Waste:
-
Any sharps (needles, razor blades) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as containing chemical waste.
-
2. Decontamination of Labware:
-
For reusable glassware, perform an initial rinse with a small amount of the solvent used to dissolve the this compound. This first rinseate must be collected as hazardous liquid waste.
-
Subsequent rinses with detergent and water can be performed after the initial hazardous rinse is collected.
3. Storage of Waste:
-
Store all hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for all liquid waste containers to prevent spills.
-
Keep waste containers closed at all times, except when adding waste.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional and local regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: A flowchart illustrating the proper segregation and disposal procedure for this compound waste.
Personal protective equipment for handling XZ739
Essential Safety and Handling Guide for XZ739
Disclaimer: This document provides essential safety and logistical information for handling the research compound this compound. As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following guidance is based on best practices for handling potent, biologically active compounds, such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] A compound-specific risk assessment must be conducted by researchers before any handling occurs.
This compound is a potent and selective PROTAC designed to degrade the B-cell lymphoma-extra large (Bcl-xL) protein, an anti-apoptotic member of the Bcl-2 family. Given its mechanism of action and potential as an anticancer agent, this compound should be handled with caution in a controlled laboratory environment.
Hazard Identification and Risk Assessment
Due to the lack of specific toxicological data, this compound should be treated as a highly potent compound. The primary risks are associated with inhalation, skin contact, and ingestion, which could lead to unintended biological effects due to its ability to induce apoptosis.
| Hazard Category | Potential Risk | Recommended Action |
| Toxicological | Potent, biologically active compound. May cause adverse effects through inhalation, ingestion, or skin absorption. Potential for sensitization. | Handle in a designated area with engineering controls (e.g., fume hood). Assume high potency and low Occupational Exposure Limit (OEL) in the absence of data. |
| Physical | Solid powder. Risk of aerosolization during handling. | Handle solid material within a ventilated enclosure. Use techniques to minimize dust generation. |
| Environmental | Unknown environmental impact. | Prevent release into the environment. Dispose of as hazardous chemical waste. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory | Disposable Respirator (e.g., N95) or Half/Full-Facepiece Respirator | Use a P100/FFP3 filter for handling the solid compound. Ensure a proper fit test has been conducted. Required when working outside of a ventilated enclosure. |
| Hand Protection | Double Gloving (Nitrile) | Wear two pairs of chemical-resistant nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection. |
| Body Protection | Disposable Lab Coat or Coveralls | A dedicated disposable lab coat or impervious coveralls should be worn over personal clothing. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational and Disposal Plans
Adherence to strict operational procedures is essential for safety and to prevent cross-contamination.
Standard Operating Procedure for Handling this compound
-
Preparation : Designate a specific area within a laboratory for handling this compound. Ensure a chemical fume hood or other ventilated enclosure is operational. Prepare all necessary materials, including pre-labeled containers and waste disposal bags, beforehand.
-
Weighing and Aliquoting : All handling of the solid compound must be performed in a chemical fume hood or a similar contained environment. Use anti-static tools and a dedicated balance. Minimize the generation of dust.
-
Solution Preparation : When dissolving the compound, add the solvent slowly to the solid to prevent splashing. Keep containers sealed or covered as much as possible.
-
Post-Handling Decontamination : Thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
PPE Removal : Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene : Wash hands thoroughly with soap and water after removing PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
